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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of L-Leucyl-L-Phenylalanine Methyl Ester

Executive Summary & Structural Significance As a Senior Application Scientist in peptide chemistry, I approach dipeptide building blocks not merely as static reagents, but as highly orchestrated thermodynamic systems. L-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

As a Senior Application Scientist in peptide chemistry, I approach dipeptide building blocks not merely as static reagents, but as highly orchestrated thermodynamic systems. L-Phenylalanine, L-leucyl-, methyl ester (commonly abbreviated as H-Leu-Phe-OMe ) is a critical dipeptide intermediate utilized across advanced drug development, materials science, and sensory research.

Structurally, H-Leu-Phe-OMe consists of a hydrophobic L-leucine residue coupled to an L-phenylalanine residue, with the C-terminus protected as a methyl ester. This specific protection strategy is not arbitrary; it serves a dual kinetic and thermodynamic purpose. By masking the free carboxylic acid, the methyl ester prevents unwanted self-condensation (polymerization) during subsequent N-terminal elongations and significantly enhances the molecule's solubility in aprotic organic solvents (such as DMF and DCM), which are essential for high-yield peptide coupling[1].

Physicochemical Properties & Thermodynamic Data

Understanding the physicochemical baseline of H-Leu-Phe-OMe is fundamental for rational experimental design, particularly when optimizing solvent systems for purification or predicting its behavior in biological assays. The properties of the free base and its common salt forms are summarized below.

PropertyValueCausality / Experimental Relevance
Chemical Name L-Phenylalanine, L-leucyl-, methyl esterStandard IUPAC nomenclature for regulatory filing.
Common Synonyms H-Leu-Phe-OMe, L-Leucyl-L-phenylalanine methyl esterStandard abbreviations utilized in solid-phase and solution-phase peptide synthesis[2].
CAS Registry Numbers 38155-18-9 (Free Base)[3]6461-07-0 (HCl Salt)[3]90072-18-7 (TFA Salt)[4]Salt selection dictates solubility. The HCl and TFA salts are highly soluble in aqueous buffers, whereas the free base partitions into organic phases during extraction[1],[4].
Molecular Formula C16H24N2O3 (Free Base)Establishes the exact mass required for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 292.37 g/mol (Free Base)Critical for precise stoichiometric calculations during multi-component coupling reactions.
Appearance White solid / crystalline powderA highly crystalline nature indicates high purity and facilitates isolation via recrystallization[5].
Thermal Stability Thermo-reversible network formerThe molecule exhibits unique thermal properties, capable of forming stable, thermo-reversible hydrogels at specific pH ranges[1].

Self-Validating Synthetic Workflows

To synthesize H-Leu-Phe-OMe with high optical purity (avoiding epimerization at the chiral centers), a rigorous solution-phase coupling strategy must be employed. The following protocol utilizes an orthogonal protection strategy (Boc/OMe) to ensure strict regiocontrol.

Protocol: Synthesis of H-Leu-Phe-OMe via Boc-Deprotection

Step 1: Carboxyl Activation and Amine Liberation

  • Procedure: Dissolve 1.0 eq of Boc-Leu-OH in anhydrous DMF and cool to 0°C in an ice bath. Concurrently, liberate H-Phe-OMe from its hydrochloride salt via neutralization with a mild base and extract into ethyl acetate[1].

  • Causality: Cooling the reaction mixture to 0°C suppresses the formation of oxazolone intermediates, which are the primary culprits for racemization in peptide synthesis. Liberating the amine just prior to coupling prevents premature degradation.

Step 2: Amide Bond Formation (Coupling)

  • Procedure: Add the H-Phe-OMe extract to the Boc-Leu-OH solution, followed by 1.05 eq of EDCI (or DCC) and 1.05 eq of HOBt. Stir the mixture, allowing it to gradually reach room temperature over 72 hours[1].

  • Causality: HOBt is critical here; it rapidly reacts with the O-acylisourea intermediate formed by EDCI to generate an active ester. This active ester is highly reactive toward the incoming amine but stable enough to prevent intramolecular cyclization, thereby preserving the stereochemical integrity of the L-leucine residue[1].

Step 3: Acidolytic Deprotection (Boc Removal)

  • Procedure: Isolate the Boc-Leu-Phe-OMe intermediate. To remove the N-terminal Boc group, treat the intermediate with 3 N HCl in ethyl acetate (or neat Trifluoroacetic acid) at room temperature[5].

  • Causality: The Boc group is highly acid-labile. The acidic environment protonates the carbamate, leading to the expulsion of a tert-butyl cation (which eliminates as isobutylene gas) and carbon dioxide, driving the reaction to completion thermodynamically[5].

Validation Checkpoint: This protocol is a self-validating system. Upon addition of cold diethyl ether to the deprotection mixture, the resulting H-Leu-Phe-OMe hydrochloride (or TFA) salt will immediately precipitate. If the precipitation is quantitative and the product is a free-flowing white powder, the deprotection is successful. Complete disappearance of the intense Boc methyl singlet (~1.4 ppm) in the 1 H-NMR spectrum serves as the final, definitive validation[5].

Synthesis N1 Boc-L-Leucine (N-Terminus Protected) N3 Coupling Reaction (EDCI / HOBt / DIPEA) N1->N3 N2 L-Phenylalanine Methyl Ester (C-Terminus Protected) N2->N3 N4 Boc-Leu-Phe-OMe (Stable Intermediate) N3->N4 Amide Bond Formation N5 Acidic Deprotection (TFA or HCl in EtOAc) N4->N5 N6 H-Leu-Phe-OMe (Target Dipeptide Salt) N5->N6 Boc Removal & Precipitation

Figure 1: Step-by-step synthetic workflow for H-Leu-Phe-OMe highlighting regioselective coupling.

Analytical Characterization Standards

To ensure the integrity of H-Leu-Phe-OMe for downstream applications, rigorous analytical characterization is mandatory.

  • Nuclear Magnetic Resonance (NMR): 1 H-NMR (in DMSO- d6​ ) is the gold standard for confirming structural connectivity. The spectrum will exhibit characteristic amide proton doublets (typically around δ 8.5 ppm) and a distinct multiplet for the aromatic protons of the phenylalanine ring ( δ 7.1–7.3 ppm)[5]. The methyl ester protons will appear as a sharp singlet near δ 3.6 ppm.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) provides definitive mass validation. For the free base, the [M+H]+ ion peak will be observed at m/z 293.2[5].

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (using a C18 column with a water/acetonitrile gradient containing 0.1% TFA) is utilized to validate purity. A single, sharp peak indicates the absence of epimers (e.g., D-Leu-L-Phe-OMe), confirming the stereochemical success of the HOBt-mediated coupling[6].

Advanced Applications in Science and Medicine

Environmental Remediation via Superhydrogels

One of the most remarkable properties of H-Leu-Phe-OMe is its ability to act as a low molecular weight hydrogelator (LMWHG). At a physiological pH of 7.46, and at an exceptionally low minimum gelation concentration of 0.07% (w/v), the dipeptide self-assembles into a three-dimensional nano/micro-fibrillar entangled network[1]. This self-assembly is driven by a synergistic combination of hydrogen bonding, π−π stacking from the phenylalanine rings, and hydrophobic interactions from the leucine side chains[1]. This thermo-reversible superhydrogel acts as a highly efficient scavenger, rapidly absorbing toxic organic dyes (such as Malachite Green and Rhodamine B) and heavy metal ions (Ni 2+ , Co 2+ ) from wastewater[1].

SelfAssembly M1 H-Leu-Phe-OMe Monomers (pH 7.46 Buffer) M2 Non-Covalent Interactions (H-bonding, Pi-Pi stacking) M1->M2 Heating-Cooling Cycle M3 Nano/Micro-Fibrillar Entangled Network M2->M3 Hierarchical Self-Assembly M4 Thermo-Reversible Superhydrogel M3->M4 Solvent Immobilization

Figure 2: Mechanism of H-Leu-Phe-OMe self-assembly into a thermo-reversible superhydrogel.

Active Pharmaceutical Ingredient (API) Precursor

In oncology drug development, H-Leu-Phe-OMe serves as a critical intermediate in the synthesis of Carfilzomib , a second-generation proteasome inhibitor used to treat relapsed multiple myeloma[3],[7]. The dipeptide is condensed with Boc-D-homophenylalanine (and subsequently other moieties like morpholinoacetic acid) to construct the complex peptide backbone of the API[7]. The pre-formed Leu-Phe bond ensures high yield and stereochemical fidelity in the final drug substance.

Sensory and Taste Receptor Mapping

In food science and neurobiology, H-Leu-Phe-OMe is utilized to map bitter taste receptors. Research indicates that blocking both the amino and carboxyl groups of dipeptides intensifies their bitterness. H-Leu-Phe-OMe exhibits an intensely bitter taste profile, demonstrating how hydrophobic side chains combined with a masked C-terminus optimally interact with the binding pockets of human bitter taste receptors[8].

References

  • Title: based superhydrogel: Removal of toxic dyes and heavy metal ions from waste water. Source: ias.ac.in.
  • Title: L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, methyl ester, hydrochloride (1:1) 1960444-13-6. Source: guidechem.com.
  • Title: L-Phenylalanine, N-L-leucyl-, Methyl ester, Mono(trifluoroacetate) | 90072-18-7. Source: chemicalbook.com.
  • Title: Full article: Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Source: tandfonline.com.
  • Title: Relationship between Bitterness of Peptides and their Chemical Structures. Source: tandfonline.com.
  • Title: Standard Thermodynamic Functions of Tripeptides N-Formyl-l-methionyl-l-leucyl-l-phenylalaninol and N-Formyl-l-methionyl-l-leucyl-l-phenylalanine Methyl Ester. Source: acs.org.
  • Title: CN110964085B - Preparation method of carfilzomib and derivatives thereof. Source: google.com.
  • Title: L-Phenylalanine, N-L-leucyl-, methyl ester. Source: lookchem.com.

Sources

Exploratory

The Strategic Role of L-Phenylalanyl-L-leucine Methyl Ester in Advancing Dipeptide Research: A Technical Guide

Abstract L-Phenylalanyl-L-leucine methyl ester (Phe-Leu-OMe) represents a pivotal molecular entity in the landscape of dipeptide research and development. This guide provides an in-depth technical overview of its synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

L-Phenylalanyl-L-leucine methyl ester (Phe-Leu-OMe) represents a pivotal molecular entity in the landscape of dipeptide research and development. This guide provides an in-depth technical overview of its synthesis, characterization, and multifaceted applications. As a fundamental building block, this dipeptide ester serves as a cornerstone in the construction of more complex peptide structures and as a valuable tool in the investigation of enzyme kinetics, drug delivery mechanisms, and the structure-activity relationships of bioactive peptides. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Significance of L-Phenylalanyl-L-leucine Methyl Ester in Peptide Science

Dipeptides, the simplest constituents of the vast peptide and protein families, are instrumental in a multitude of biological processes. Their study offers fundamental insights into molecular recognition, enzymatic activity, and cellular signaling. L-Phenylalanyl-L-leucine methyl ester, a dipeptide composed of L-phenylalanine and L-leucine with a C-terminal methyl ester, is of particular interest due to the distinct properties of its constituent amino acids. The aromaticity of phenylalanine and the aliphatic nature of leucine create a unique amphipathic profile, influencing its self-assembly properties and interactions with biological targets.[1] The methyl ester modification at the C-terminus enhances its lipophilicity, which can be crucial for membrane permeability and as a protecting group in peptide synthesis.

The strategic importance of this dipeptide lies in its utility as a versatile building block for synthesizing larger, more complex peptides and peptidomimetics.[2][3] Furthermore, it serves as a valuable substrate in enzymatic assays and as a model compound for studying peptide transport and metabolism. Research into dipeptides containing phenylalanine and leucine has indicated their potential in modulating the viability and attachment of cancer cells and may have implications for developing novel therapeutics.[4]

This guide will navigate through the synthetic pathways to obtain L-Phenylalanyl-L-leucine methyl ester, detail its characterization, and explore its significant roles in contemporary dipeptide research.

Synthesis of L-Phenylalanyl-L-leucine Methyl Ester: A Step-by-Step Approach

The synthesis of L-Phenylalanyl-L-leucine methyl ester is typically achieved through a solution-phase peptide coupling strategy. This involves the preparation of the constituent amino acid derivatives, followed by the formation of the amide bond.

Synthesis of Precursors

The primary precursors required are an N-terminally protected L-phenylalanine and L-leucine methyl ester.

The esterification of L-leucine is a crucial first step. A common and efficient method involves the use of thionyl chloride or chlorotrimethylsilane in methanol.[5]

Protocol 1: Synthesis of L-Leucine Methyl Ester Hydrochloride [5][6]

  • Suspend L-leucine (1 equivalent) in methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure to yield the crude L-leucine methyl ester hydrochloride as a white solid.

  • The product can be used in the subsequent coupling step without further purification, or it can be recrystallized from methanol/diethyl ether.

Table 1: Reagents for L-Leucine Methyl Ester Hydrochloride Synthesis

ReagentMolecular FormulaMolar Mass ( g/mol )Role
L-LeucineC6H13NO2131.17Starting Amino Acid
MethanolCH4O32.04Solvent and Reagent
Thionyl ChlorideSOCl2118.97Esterifying Agent

To prevent self-coupling of L-phenylalanine during the amide bond formation, its amino group must be protected. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its stability and ease of removal under acidic conditions.[7]

Protocol 2: Synthesis of N-Boc-L-phenylalanine [2]

  • Dissolve L-phenylalanine (1 equivalent) in a mixture of dioxane and water.

  • Add a base, such as sodium hydroxide, to adjust the pH to approximately 9-10.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise while vigorously stirring.

  • Maintain the pH at 9-10 by adding more base as needed.

  • Stir the reaction at room temperature for 4-6 hours.

  • Once the reaction is complete (monitored by TLC), wash the mixture with a non-polar solvent like hexane to remove any unreacted Boc₂O.

  • Acidify the aqueous layer with a cold solution of citric acid or hydrochloric acid to a pH of 2-3.

  • Extract the N-Boc-L-phenylalanine with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

Table 2: Reagents for N-Boc-L-phenylalanine Synthesis

ReagentMolecular FormulaMolar Mass ( g/mol )Role
L-PhenylalanineC9H11NO2165.19Starting Amino Acid
Di-tert-butyl dicarbonate (Boc₂O)C10H18O5218.25Protecting Group Reagent
Dioxane/Water--Solvent System
Sodium HydroxideNaOH40.00Base
Peptide Coupling: Formation of N-Boc-L-phenylalanyl-L-leucine Methyl Ester

With the protected phenylalanine and the leucine methyl ester in hand, the next step is the crucial peptide bond formation. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are frequently used as coupling agents.

Protocol 3: Synthesis of N-Boc-L-phenylalanyl-L-leucine Methyl Ester

  • Dissolve N-Boc-L-phenylalanine (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1 equivalent) to suppress side reactions.

  • Cool the solution to 0°C in an ice bath.

  • Add the coupling agent, for instance, DCC (1.1 equivalents), to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, neutralize L-leucine methyl ester hydrochloride (1 equivalent) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents) in DCM.

  • Add the neutralized L-leucine methyl ester solution to the activated N-Boc-L-phenylalanine solution.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Wash the filtrate successively with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-phenylalanyl-L-leucine methyl ester.

  • Purify the product by column chromatography on silica gel.

Diagram 1: Synthesis Workflow for N-Boc-L-phenylalanyl-L-leucine Methyl Ester

G cluster_0 Precursor Synthesis cluster_1 Peptide Coupling L-Leucine L-Leucine L-Leucine Methyl Ester HCl L-Leucine Methyl Ester HCl L-Leucine->L-Leucine Methyl Ester HCl  MeOH, SOCl₂ Free L-Leucine Methyl Ester Free L-Leucine Methyl Ester L-Leucine Methyl Ester HCl->Free L-Leucine Methyl Ester  Base (e.g., DIPEA) L-Phenylalanine L-Phenylalanine N-Boc-L-Phenylalanine N-Boc-L-Phenylalanine L-Phenylalanine->N-Boc-L-Phenylalanine  Boc₂O, Base Activated Ester Activated Ester N-Boc-L-Phenylalanine->Activated Ester  DCC, HOBt N-Boc-Phe-Leu-OMe N-Boc-Phe-Leu-OMe Activated Ester->N-Boc-Phe-Leu-OMe  + Free L-Leucine Methyl Ester Free L-Leucine Methyl Ester->N-Boc-Phe-Leu-OMe

Caption: Workflow for the synthesis of the protected dipeptide.

Deprotection: Obtaining L-Phenylalanyl-L-leucine Methyl Ester

The final step is the removal of the Boc protecting group to yield the desired dipeptide ester. This is typically achieved under acidic conditions.

Protocol 4: Deprotection of N-Boc-L-phenylalanyl-L-leucine Methyl Ester

  • Dissolve the purified N-Boc-L-phenylalanyl-L-leucine methyl ester in a suitable solvent such as DCM or dioxane.

  • Add a strong acid, commonly trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting product, L-Phenylalanyl-L-leucine methyl ester trifluoroacetate salt, can be precipitated and washed with cold diethyl ether.[8]

  • Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Diagram 2: Deprotection Step

G N-Boc-Phe-Leu-OMe N-Boc-Phe-Leu-OMe L-Phe-Leu-OMe L-Phe-Leu-OMe N-Boc-Phe-Leu-OMe->L-Phe-Leu-OMe  Trifluoroacetic Acid (TFA)

Caption: Removal of the Boc protecting group.

Characterization of L-Phenylalanyl-L-leucine Methyl Ester

Thorough characterization is essential to confirm the identity and purity of the synthesized dipeptide. A combination of spectroscopic and analytical techniques is employed.

Table 3: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the molecular structure and connectivity of atoms.The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of phenylalanine, the aliphatic protons of leucine, the amide proton, the α-protons of both amino acids, and the methyl ester protons. The ¹³C NMR will show distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.The mass spectrum will exhibit a molecular ion peak corresponding to the calculated mass of L-Phenylalanyl-L-leucine methyl ester. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single, sharp peak on the chromatogram indicates a high degree of purity. The retention time is a characteristic property under specific chromatographic conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide and ester, and the aromatic C-H stretches of the phenylalanine ring will be observed.

Core Applications in Dipeptide Research

L-Phenylalanyl-L-leucine methyl ester is a valuable tool with a broad range of applications in scientific research.

Building Block in Peptide Synthesis

The primary role of this dipeptide is as a precursor in the synthesis of longer peptides.[9] Its availability as a pre-formed dipeptide unit streamlines the synthetic process, particularly in solid-phase peptide synthesis (SPPS), by reducing the number of coupling and deprotection cycles.

Enzyme Substrate and Inhibitor Studies

Dipeptides are often used as substrates to study the kinetics and specificity of peptidases and proteases. L-Phenylalanyl-L-leucine methyl ester can be employed to investigate enzymes that recognize and cleave peptide bonds adjacent to hydrophobic residues. Modifications of this dipeptide can also lead to the development of enzyme inhibitors.

Drug Delivery and Pharmacokinetic Studies

The incorporation of dipeptide motifs into drug molecules can enhance their transport across biological membranes. The amphipathic nature of Phe-Leu-OMe makes it an interesting candidate for studying peptide-mediated drug delivery systems. Its methyl ester group can also influence its pharmacokinetic profile.

Probing Structure-Activity Relationships

By systematically incorporating L-Phenylalanyl-L-leucine methyl ester into bioactive peptides, researchers can elucidate the role of this specific dipeptide sequence in the overall activity of the molecule. This is crucial for the rational design of new therapeutic peptides with improved potency and selectivity. Studies on similar dipeptides have shown that modifications to the peptide bond can significantly impact biological activity, such as the sweet taste of aspartame analogues.[10]

Conclusion and Future Perspectives

L-Phenylalanyl-L-leucine methyl ester is more than just a simple dipeptide; it is a strategic tool that empowers researchers to explore the intricate world of peptide science. Its straightforward synthesis and versatile nature make it an indispensable component in the peptide chemist's toolbox. As our understanding of the biological roles of peptides continues to expand, the demand for well-characterized dipeptide building blocks like Phe-Leu-OMe will undoubtedly grow. Future research will likely focus on its application in the development of novel peptidomimetics, targeted drug delivery systems, and as a probe to unravel complex biological pathways. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of L-Phenylalanyl-L-leucine methyl ester in advancing the frontiers of dipeptide research.

References

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]

  • J-GLOBAL. (n.d.). [N-(Benzyloxycarbonyl)phenylalanyl]leucine methyl ester | Chemical Substance Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride - Organic Syntheses Procedure. Retrieved from [Link]

  • Griesbeck, A. G., & Maptue, N. (2007). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of l-Phenylalanine, N-(3-cyclopentylpropionyl)-, methyl ester. Retrieved from [Link]

  • Chemsrc. (2025). Boc-L-phenylalanine methyl ester | CAS#:51987-73-6. Retrieved from [Link]

  • Vankayala, S. L., & Kallur, S. C. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(4), 2587–2593. [Link]

  • Rissanou, A. N., et al. (2020). Self-Assembly of Phenylalanine-Leucine and Leucine-Phenylalanine Dipeptides through Simulations and Experiments. Retrieved from [Link]

  • Sweeny, J. G., et al. (1980). Peptide sweeteners. 3. Effect of modifying the peptide bond on the sweet taste of L-aspartyl-L-phenylalanine methyl ester and its analogues. Journal of Medicinal Chemistry, 23(4), 413–420. [Link]

  • Mobbili, G., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. International Journal of Molecular Sciences, 23(21), 13444. [Link]

  • Kirejev, V., et al. (2020). Novel modified leucine and phenylalanine dipeptides modulate viability and attachment of cancer cells. European Journal of Medicinal Chemistry, 188, 112036. [Link]

  • Zhang, Y., et al. (2015). Supplemental materials General Methods Chemicals used for intermediates and peptide synthesis were procured from standard source. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Thermodynamic Stability of H-Leu-Phe-OMe in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of peptide-based active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly influencing sh...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of peptide-based active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly influencing shelf-life, efficacy, and safety. This technical guide provides an in-depth analysis of the stability of the dipeptide methyl ester, H-L-leucyl-L-phenylalanine methyl ester (H-Leu-Phe-OMe), in aqueous solutions. We will explore the principal degradation pathways, the critical influence of environmental factors such as pH and temperature, and present a comprehensive, field-proven experimental protocol for conducting a robust stability assessment. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to characterize and mitigate instability in peptide drug candidates.

Introduction: The Stability Challenge of Peptide Esters

Peptide therapeutics represent a rapidly growing class of drugs, prized for their high specificity and potency. However, their inherent chemical instability in aqueous formulations presents a significant hurdle for development. H-Leu-Phe-OMe, a simple dipeptide ester, serves as an excellent model for understanding the fundamental degradation pathways that affect more complex peptide drugs. Its structure incorporates two key liabilities: a terminal methyl ester, susceptible to hydrolysis, and a peptide bond, which can also hydrolyze or participate in intramolecular cyclization.

A thorough understanding of the kinetics and thermodynamics of these degradation reactions is not merely an academic exercise; it is a regulatory and commercial necessity. Stability data informs formulation development, defines storage conditions, establishes shelf-life, and is a critical component of any regulatory submission package.[1][2] Neglecting these assessments can lead to decreased drug efficacy, the formation of potentially immunogenic or toxic degradants, and ultimately, the failure of a promising drug candidate.

Primary Degradation Pathways in Aqueous Solution

In an aqueous environment, H-Leu-Phe-OMe is subject to three primary non-enzymatic degradation pathways. The relative contribution of each pathway is heavily dependent on solution conditions, particularly pH.[3]

  • Ester Hydrolysis: The most facile degradation route is the hydrolysis of the C-terminal methyl ester to yield the free acid dipeptide, H-Leu-Phe-OH. This reaction is catalyzed by both acid and base.

  • Amide (Peptide) Bond Hydrolysis: The peptide bond between the leucine and phenylalanine residues can be cleaved through hydrolysis to yield the constituent amino acids, Leu and Phe-OMe. This process is generally much slower than ester hydrolysis but can be significant under strongly acidic or basic conditions.[4] The enthalpy of peptide bond hydrolysis is relatively low, making the reaction sensitive to small changes in bond strength and temperature.[5][6]

  • Intramolecular Aminolysis (Diketopiperazine Formation): The N-terminal amino group can act as an intramolecular nucleophile, attacking the carbonyl carbon of the methyl ester. This results in the formation of a cyclic dipeptide, cyclo(Leu-Phe), also known as a 2,5-diketopiperazine (DKP), and the release of methanol. This pathway is most significant at neutral to slightly alkaline pH, where a sufficient population of the N-terminal amine is unprotonated and thus nucleophilic.[7][8]

The interplay between these pathways dictates the degradation profile of the molecule.

cluster_0 Degradation Pathways of H-Leu-Phe-OMe Parent H-Leu-Phe-OMe Ester_Hydrolysis H-Leu-Phe-OH (Dipeptide Acid) Parent->Ester_Hydrolysis Ester Hydrolysis (H⁺, OH⁻ catalysis) DKP_Formation cyclo(Leu-Phe) (Diketopiperazine) Parent->DKP_Formation Intramolecular Aminolysis (pH ~6-8) Amide_Hydrolysis H-Leu-OH + H-Phe-OMe (Constituent Amino Acids) Parent->Amide_Hydrolysis Amide Hydrolysis (Slow; extreme pH) cluster_1 Stability Study Experimental Workflow A 1. Solution Preparation (H-Leu-Phe-OMe in buffers across a pH range, e.g., 2-10) B 2. Incubation (Store solutions at controlled, often elevated, temperatures) A->B C 3. Time-Point Sampling (Withdraw aliquots at predetermined intervals) B->C D 4. Sample Quenching (Optional) (e.g., acidification or freezing to halt degradation) C->D E 5. RP-HPLC Analysis (Inject samples to separate and quantify parent and degradants) D->E F 6. Data Analysis (Plot ln[Parent] vs. time to determine k_obs for each pH) E->F G 7. pH-Rate Profile Construction (Plot log(k_obs) vs. pH to visualize stability) F->G

Sources

Exploratory

crystal structure of L-leucyl-L-phenylalanine methyl ester hydrochloride

An In-Depth Technical Guide to the Crystal Structure Determination of L-leucyl-L-phenylalanine Methyl Ester Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Determination of L-leucyl-L-phenylalanine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dipeptide Crystal Structures

L-leucyl-L-phenylalanine methyl ester hydrochloride is a dipeptide derivative composed of the amino acids leucine and phenylalanine. As fundamental components of proteins and peptides, the precise three-dimensional arrangement of these molecules is of paramount importance. The study of their crystal structures provides invaluable, high-resolution insights into molecular conformation, intermolecular interactions, and the influence of factors like salt formation on the overall solid-state architecture. This knowledge is critical in diverse fields, from fundamental biochemistry to the rational design of peptide-based therapeutics, where solid-state properties influence stability, solubility, and bioavailability.

This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete structural elucidation of L-leucyl-L-phenylalanine methyl ester hydrochloride using single-crystal X-ray diffraction. It is designed not merely as a protocol, but as a self-validating system of experimental logic, empowering researchers to understand the causality behind each step.

Part 1: Synthesis and Isolation of the Dipeptide

The journey to a crystal structure begins with the synthesis of a pure, single chemical entity. The formation of the peptide bond between L-leucine and L-phenylalanine methyl ester is the central chemical transformation. The chosen methodology employs a carbodiimide-mediated coupling, a robust and widely adopted strategy in peptide synthesis.

Causality in Synthetic Strategy

The core challenge in peptide synthesis is the selective formation of an amide (peptide) bond without unwanted side reactions. This necessitates the use of protecting groups and activating agents.

  • N-terminal Protection: The amino group of L-leucine must be temporarily blocked or "protected" to prevent it from reacting with an activated carboxyl group of another L-leucine molecule (self-coupling). The benzyloxycarbonyl (Cbz) group is an excellent choice due to its stability under coupling conditions and its clean removal via catalytic hydrogenation.

  • Carboxyl Group Activation: The carboxylic acid of the N-protected L-leucine must be "activated" to make it sufficiently electrophilic to react with the amino group of L-phenylalanine methyl ester. Dicyclohexylcarbodiimide (DCC) is a classic activating agent.[1] However, its use can sometimes lead to racemization and the formation of an N-acylurea byproduct. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is used.[1][2][3] HOBt reacts with the initially formed O-acylisourea intermediate to generate an activated HOBt ester, which is less prone to racemization and reacts efficiently with the amine.[1]

  • C-terminal Protection: The carboxyl group of L-phenylalanine is protected as a methyl ester. This prevents it from participating in the coupling reaction and increases the solubility of the amino acid component in organic solvents.[4][5]

Experimental Protocol: Synthesis
  • Preparation of L-phenylalanine methyl ester hydrochloride: This starting material can be synthesized by reacting L-phenylalanine with methanol in the presence of thionyl chloride or trimethylchlorosilane.[4][5]

  • Neutralization: L-phenylalanine methyl ester hydrochloride (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine (TEA) (1.0 eq) is added to neutralize the hydrochloride salt, liberating the free amine necessary for the coupling reaction.[6]

  • Coupling Reaction:

    • In a separate flask, N-Cbz-L-leucine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) are dissolved in anhydrous DCM.[7]

    • The solution is cooled to 0 °C in an ice bath.

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) is added, and the mixture is stirred for 30 minutes.[8]

    • The neutralized solution of L-phenylalanine methyl ester is then added to this activated mixture.

    • The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification:

    • The byproduct, dicyclohexylurea (DCU), is insoluble and removed by filtration.[3]

    • The filtrate is washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Cbz-L-leucyl-L-phenylalanine methyl ester.[6][9]

    • The product is purified by flash chromatography on silica gel.

  • Deprotection and Salt Formation:

    • The purified Cbz-protected dipeptide is dissolved in methanol.

    • One equivalent of hydrochloric acid is added, followed by a catalytic amount of 10% Palladium on carbon (Pd/C).

    • The mixture is subjected to hydrogenation (using a hydrogen-filled balloon or a Parr shaker) until the Cbz group is completely removed (monitored by TLC).[10]

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, L-leucyl-L-phenylalanine methyl ester hydrochloride, as a solid.

Part 2: Crystallization – The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in structure determination.[11][12] The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid or a microcrystalline powder. For a polar, water-soluble salt like a dipeptide hydrochloride, several techniques are viable.

Experimental Protocol: Crystallization

High-quality crystals should be transparent, well-formed, and free of defects, with dimensions ideally around 0.1 to 0.3 mm.[11][13]

  • Solvent Screening: The first step is to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound when heated or in larger volumes but show lower solubility at room temperature or upon the addition of an anti-solvent.

  • Common Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the dipeptide hydrochloride in a solvent like methanol or ethanol/water is prepared. The container is covered with parafilm, and a few small holes are poked in it with a needle.[11] This allows the solvent to evaporate slowly over several days or weeks, gradually increasing the concentration and inducing crystallization.

    • Vapor Diffusion (Hanging or Sitting Drop): A small drop of the concentrated dipeptide solution is placed on a siliconized glass slide (hanging drop) or in a small container (sitting drop). This is then sealed in a larger chamber containing a reservoir of a "precipitant" or anti-solvent (e.g., diethyl ether or acetone).[14] Vapor from the reservoir slowly diffuses into the drop, reducing the solubility of the dipeptide and promoting crystal growth.[14]

    • Microbatch Under-Oil: This technique is particularly effective for water-soluble salts.[12] A small aqueous droplet of the dipeptide solution is placed in a well of a crystallization plate, and the droplet is then covered with a layer of inert oil (e.g., paraffin or silicone oil). The oil layer controls the slow dehydration of the aqueous drop, leading to supersaturation and crystallization.[12]

Part 3: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline material.[13][15] The technique relies on the principle that X-rays are diffracted by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern contains detailed information about the unit cell dimensions and the arrangement of atoms within it.[13][15]

Experimental Workflow: From Crystal to Structure

The process can be visualized as a logical sequence of steps, from data collection to the final refined structure.

scxrd_workflow cluster_exp Data Collection cluster_process Data Processing & Structure Solution cluster_refine Structure Refinement & Validation crystal_mount 1. Crystal Mounting (Mount a suitable single crystal on a goniometer head) centering 2. Centering (Center the crystal in the X-ray beam) crystal_mount->centering data_collection 3. Data Collection (Rotate crystal and collect diffraction patterns at various orientations) centering->data_collection integration 4. Data Integration (Determine intensities and positions of diffraction spots) data_collection->integration scaling 5. Scaling & Merging (Correct for experimental variations) integration->scaling space_group 6. Space Group Determination (Identify crystal symmetry) scaling->space_group structure_solution 7. Structure Solution (Determine initial atomic positions using direct methods or Patterson function) space_group->structure_solution refinement 8. Refinement (Optimize atomic positions and thermal parameters against experimental data) structure_solution->refinement validation 9. Validation (Check geometric and crystallographic reasonability) refinement->validation final_model 10. Final Model (Generate CIF file and structural reports) validation->final_model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Presentation: Crystallographic Parameters

While the specific data for L-leucyl-L-phenylalanine methyl ester hydrochloride is not published, a hypothetical but realistic dataset can be constructed based on known structures of similar dipeptide hydrohalides.[16][17][18]

Parameter Hypothetical Value Significance
Chemical FormulaC₁₆H₂₅N₂O₃ · HClDefines the atoms present in the asymmetric unit.
Formula Weight328.84 g/mol Molecular mass of the compound.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁Defines the symmetry elements within the unit cell.[16]
a (Å)11.5Unit cell dimension along the a-axis.
b (Å)8.0Unit cell dimension along the b-axis.
c (Å)12.0Unit cell dimension along the c-axis.
β (°)105.0Angle of the unit cell.
Volume (ų)1100Volume of a single unit cell.
Z2Number of formula units per unit cell.
T (K)173Temperature of data collection.
R₁ (final)< 0.05A key indicator of the quality of the final refined model.
wR₂ (final)< 0.12Another indicator of the agreement between the model and data.

Part 4: Structural Analysis and Spectroscopic Validation

Expected Structural Features

The refined crystal structure would reveal precise details about the molecule's conformation.

  • Peptide Bond: The amide bond between the leucine and phenylalanine residues is expected to be planar and adopt a trans conformation (ω ≈ 180°), which is the most energetically favorable arrangement.[19]

  • Backbone Torsion Angles: The conformation of the peptide backbone is defined by the phi (φ) and psi (ψ) torsion angles of each residue. These values determine the overall shape of the dipeptide.

  • Side Chain Conformations: The structure will show the specific rotameric states of the isobutyl side chain of leucine and the benzyl side chain of phenylalanine.

  • Intermolecular Interactions: The crystal packing will be stabilized by a network of hydrogen bonds. The protonated N-terminal amine (–NH₃⁺) and the peptide N-H group are strong hydrogen bond donors. The chloride ion (Cl⁻), the ester carbonyl oxygen, and the peptide carbonyl oxygen are key hydrogen bond acceptors. These interactions dictate how the molecules arrange themselves in the crystal lattice.[18][19]

Spectroscopic and Analytical Validation

Before attempting crystallization, and to confirm the identity of the final product, spectroscopic analysis is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all expected protons, including the aromatic protons of the phenylalanine ring, the α-protons of both amino acids, the methyl protons of the ester group, and the protons of the leucine side chain.[5][20]

    • ¹³C NMR: Will show distinct signals for each carbon atom, including the two carbonyl carbons (peptide and ester).

    • 2D NMR (e.g., COSY, HSQC): These advanced techniques are used to definitively assign proton and carbon signals and confirm the connectivity of the atoms within the molecule, verifying the correct peptide sequence.[20][21][22][23]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will be used to determine the molecular weight of the cation (L-leucyl-L-phenylalanine methyl ester), confirming the correct mass for the synthesized dipeptide.

Conclusion

The determination of the is a multi-stage process that integrates synthetic organic chemistry, the physical chemistry of crystallization, and the analytical power of X-ray diffraction. A successful outcome hinges on the logical application of proven protocols, from the controlled formation of the peptide bond to the patient cultivation of a high-quality single crystal. The resulting three-dimensional structure provides the highest level of molecular detail, offering fundamental insights that are indispensable for researchers in chemistry, biology, and pharmaceutical science.

References

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Publishing. Available at: [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. ResearchGate. (2024). Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. News-Medical.Net. (2025). Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. Available at: [Link]

  • Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. ACS Publications. (2014). Available at: [Link]

  • Synthesis of N-benzyloxycarbonyl-L-leucyl-L-phenylalanine. PrepChem.com. Available at: [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. National Center for Biotechnology Information. (2024). Available at: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Korean Chemical Society. Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). (2007). Available at: [Link]

  • Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory. ACS Publications. (2024). Available at: [Link]

  • Chapter 6: Single Crystal X-ray Structure Analysis. World Scientific. (2024). Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. Available at: [Link]

  • Crystallization of small molecules. crystallography.fr. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. (2008). Available at: [Link]

  • Conformation and structure of acidic dipeptides. Crystal structure of glycyl-L-aspartic acid dihydrate. PubMed. (1982). Available at: [Link]

  • A Polymorph of Dipeptide Halide Glycyl-L-Alanine Hydroiodide Monohydrate: Crystal Structure, Optical Second Harmonic Generation, Piezoelectricity and Pyroelectricity. MDPI. (2023). Available at: [Link]

  • L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. Available at: [Link]

  • Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. bioRxiv. (2025). Available at: [Link]

  • Crystallization techniques for small molecules compounds: a review. ResearchGate. Available at: [Link]

  • Crystallization Techniques for Small Molecules. Amanote Research. (2007). Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. (2023). Available at: [Link]

  • Sample Preparation for Crystallization. Hampton Research. Available at: [Link]

  • The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. ACS Publications. (2018). Available at: [Link]

  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI. (2018). Available at: [Link]

  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. National Center for Biotechnology Information. Available at: [Link]

  • Precision neutron diffraction structure determination of protein and nucleic acid components. XVII. Molecular and crystal structure of the amino acid glycine hydrochloride. AIP Publishing. Available at: [Link]

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Foundational

Biochemical Pathways Involving L-Phenylalanine, L-leucyl-, methyl ester: A Dual-Mechanism Perspective on Lysosomal Apoptosis and FPR-Mediated Chemotaxis

Executive Summary L-Phenylalanine, L-leucyl-, methyl ester (commonly abbreviated as Leu-Phe-OMe or H-Leu-Phe-OMe) is a highly versatile dipeptide derivative utilized extensively in immunological research and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Phenylalanine, L-leucyl-, methyl ester (commonly abbreviated as Leu-Phe-OMe or H-Leu-Phe-OMe) is a highly versatile dipeptide derivative utilized extensively in immunological research and drug development. Its biochemical utility bifurcates into two distinct, highly characterized pathways. First, as a lipophilic dipeptide, it acts as a lysosomotropic agent capable of inducing targeted apoptosis in cytotoxic immune cells via Cathepsin C-mediated lysosomal membrane permeabilization (LMP). Second, it serves as the critical structural backbone for the synthesis of formylated peptide analogues (e.g., fMLF-OMe), which are potent agonists for Formyl Peptide Receptors (FPRs) driving neutrophil chemotaxis.

This technical guide dissects the mechanistic causality, downstream effectors, and self-validating experimental protocols associated with both biochemical pathways.

Pathway I: Lysosomotropism and Cathepsin C-Mediated Apoptosis

Mechanistic Overview

The structural design of Leu-Phe-OMe is critical to its function. The C-terminal methyl esterification neutralizes the molecule's innate negative charge, rendering it highly lipophilic. This allows Leu-Phe-OMe to passively diffuse across both the plasma membrane and the lysosomal membrane.

Once inside the acidic lumen of the lysosome (pH ~4.5–5.0), the N-terminal amine becomes protonated, effectively trapping the molecule. Within the lysosome, Leu-Phe-OMe acts as a substrate for Dipeptidyl Peptidase I (Cathepsin C) . At high intralysosomal concentrations, Cathepsin C catalyzes a transpeptidation/condensation reaction rather than simple hydrolysis, generating membranolytic polymers (e.g., (Leu-Phe)n-OMe). These polymers physically disrupt the lysosomal lipid bilayer, causing Lysosomal Membrane Permeabilization (LMP). The subsequent catastrophic release of lysosomal proteases into the neutral cytosol triggers caspase activation and rapid apoptosis, a mechanism particularly lethal to Natural Killer (NK) cells and polymorphonuclear leukocytes (PMNs).

LysosomalPathway n1 Leu-Phe-OMe (Extracellular) n2 Diffusion across Plasma Membrane n1->n2 n3 Lysosomal Trapping & Protonation n2->n3 n4 Cathepsin C (DPPI) Condensation n3->n4 n5 Membranolytic Polymer Formation n4->n5 n6 Lysosomal Membrane Permeabilization (LMP) n5->n6 n7 Cytosolic Release of Cathepsins n6->n7 n8 Caspase Activation & Apoptosis n7->n8

Figure 1: Mechanism of Leu-Phe-OMe induced lysosomal membrane permeabilization and apoptosis.

Experimental Protocol: Validation of LMP via Acridine Orange Relocation

To rigorously validate that Leu-Phe-OMe induces cell death specifically via LMP (and not generalized cytotoxicity), researchers must employ a self-validating metachromatic assay.

Step-by-Step Methodology:

  • Cell Preparation: Seed human NK cells or macrophages in a 96-well optical bottom plate at 1×105 cells/well.

  • Fluorophore Loading: Incubate cells with 5 µg/mL Acridine Orange (AO) for 15 minutes at 37°C, followed by washing with PBS.

    • Causality & Validation: AO is a lysosomotropic weak base. In intact, acidic lysosomes, it oligomerizes and emits red fluorescence . In the neutral cytosol, it remains monomeric and emits green fluorescence . This dual-color baseline ensures that only cells with initially healthy lysosomes are evaluated.

  • Inhibitor Control (Self-Validation Step): Pre-incubate a subset of control wells with 100 µM Gly-Phe-CHN2 (a specific Cathepsin C inhibitor) for 30 minutes.

    • Causality: If LMP is strictly driven by Cathepsin C-mediated condensation of Leu-Phe-OMe, this inhibitor will completely abrogate the membrane rupture, proving the enzymatic causality of the pathway.

  • Leu-Phe-OMe Treatment: Expose the cells to 1–5 mM Leu-Phe-OMe for 2 to 4 hours.

  • Quantification: Analyze via flow cytometry or confocal microscopy. A successful LMP event is recorded as a quantitative shift from red to green fluorescence emission.

Pathway II: Precursor to fMLF-OMe and FPR1-Mediated Chemotaxis

Mechanistic Overview

In synthetic immunology, Leu-Phe-OMe is the fundamental building block for generating N-formyl-methionyl-leucyl-phenylalanine methyl ester (fMLF-OMe) . This formylated tripeptide analogue mimics the N-formyl peptides released by degrading bacteria, acting as a highly potent agonist for the Formyl Peptide Receptor 1 (FPR1) , a G-protein coupled receptor (GPCR) expressed heavily on neutrophils .

Upon binding fMLF-OMe, FPR1 undergoes a conformational shift that triggers the dissociation of the Gαi protein subunit. This activates Phospholipase C (PLC), which cleaves PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers a rapid mobilization of intracellular calcium ( Ca2+ ), while DAG activates Protein Kinase C (PKC). Notably, studies utilizing fMLF-OMe have proven that neutrophil chemotaxis is specifically driven by the translocation of the PKC β1 isoform and the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) , operating independently of the calcium burst required for superoxide release .

FPR1Pathway m1 fMLF-OMe (Leu-Phe-OMe Derivative) m2 FPR1 Receptor Binding (GPCR) m1->m2 m3 Gαi Subunit Dissociation m2->m3 m4 Phospholipase C (PLC) Activation m3->m4 m5 IP3 & DAG Generation m4->m5 m6 Intracellular Ca2+ Mobilization m5->m6 m8 p38 MAPK Phosphorylation m5->m8 m7 PKC β1 Activation m6->m7 m10 Superoxide Anion Release m6->m10 m9 Neutrophil Chemotaxis m7->m9 m8->m9

Figure 2: Formyl peptide receptor (FPR1) signaling pathway activated by fMLF-OMe.

Experimental Protocol: Neutrophil Chemotaxis and MAPK Signaling

To evaluate the chemotactic efficacy of Leu-Phe-OMe derivatives, a modified Boyden chamber transwell assay is utilized, incorporating kinase inhibitors to validate the signaling cascade.

Step-by-Step Methodology:

  • Neutrophil Isolation: Isolate human PMNs from whole blood using dextran sedimentation and density gradient centrifugation (e.g., Ficoll-Paque). Resuspend in HBSS buffer.

  • Pathway Inhibition (Self-Validation Step): Divide neutrophils into three cohorts. Treat Cohort A with vehicle (DMSO). Treat Cohort B with 10 µM SB203580 (a highly specific p38 MAPK inhibitor). Treat Cohort C with 1 µM Gö6976 (a conventional PKC inhibitor).

    • Causality: By selectively blocking p38 MAPK and PKC, any subsequent failure of the neutrophils to migrate confirms that the fMLF-OMe-induced chemotaxis is mechanistically dependent on these specific kinases, rather than off-target cytoskeletal agitation.

  • Gradient Establishment: Add 10 nM of fMLF-OMe to the lower compartment of a 3 µm-pore polycarbonate transwell plate.

    • Causality: The 3 µm pore size is smaller than the neutrophil diameter (~12 µm), requiring the cells to actively deform and migrate via actin polymerization along the concentration gradient, preventing passive gravity-driven cellular diffusion.

  • Migration & Quantification: Place 1×106 pre-treated neutrophils in the upper chamber. Incubate for 45 minutes at 37°C. Remove the filter, fix, stain with crystal violet, and count the migrated cells on the lower surface using light microscopy.

Quantitative Data Summary

The distinct biochemical profiles of Leu-Phe-OMe and its primary derivative are summarized below to facilitate rapid comparison for assay development.

ParameterLysosomal Apoptosis PathwayFPR1 Chemotaxis Pathway
Active Ligand Leu-Phe-OMe (Dipeptide)fMLF-OMe (Formylated Tripeptide derivative)
Primary Target Cathepsin C (Dipeptidyl Peptidase I)Formyl Peptide Receptor 1 (FPR1)
Subcellular Location Lysosomal LumenPlasma Membrane
Key Intermediates Membranolytic Polymers, Cytosolic CathepsinsGαi, PLC, IP3, Ca²⁺, PKC β1, p38 MAPK
Primary Cellular Outcome Lysosomal Membrane Permeabilization (LMP), ApoptosisCytoskeletal Rearrangement, Chemotaxis, Superoxide Release
Relevant Cell Types Natural Killer (NK) Cells, Macrophages, PMNsNeutrophils, Monocytes
Effective Concentration 1.0 – 5.0 mM (In vitro)1.0 – 10.0 nM (In vitro)

Conclusion & Therapeutic Implications

L-Phenylalanine, L-leucyl-, methyl ester is a uniquely bifunctional molecule. In its native dipeptide form, its ability to hijack Cathepsin C to induce targeted lysosomal rupture offers a powerful tool for the selective ablation of hyperactive immune cells in autoimmune models. Conversely, when utilized as a synthetic precursor to fMLF-OMe, it becomes an indispensable probe for mapping the GPCR-mediated kinase networks (PKC and MAPK) that govern neutrophil chemotaxis. Understanding the precise causality of both pathways ensures that researchers can deploy Leu-Phe-OMe with high fidelity in both immunological screening and targeted drug design.

References

  • Thiele DL, Lipsky PE. "Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes." Proceedings of the National Academy of Sciences (PNAS), 1990. URL:[Link][1]

  • Spisani S, Falzarano S, Traniello S, Nalli M, Selvatici R. "A 'pure' chemoattractant formylpeptide analogue triggers a specific signalling pathway in human neutrophil chemotaxis." The FEBS Journal, 2005. URL:[Link][2]

  • Showell HJ, Freer RJ, Zigmond SH, Schiffmann E, Aswanikumar S, Corcoran B, Becker EL. "The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal enzyme secretion for neutrophils." Journal of Experimental Medicine, 1976. URL:[Link][3]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-Protected-L-Phenylalanyl-L-Leucine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Art and Science of Amide Bond Formation The construction of a peptide bond, the fundamental...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Art and Science of Amide Bond Formation

The construction of a peptide bond, the fundamental linkage of life's building blocks, is a cornerstone of chemical and pharmaceutical sciences.[1][2] The precise and efficient formation of this amide bond between two amino acids is paramount in the synthesis of peptides and proteins, which are increasingly vital as therapeutic agents, research tools, and components of novel biomaterials. This application note provides a detailed protocol and scientific rationale for the solution-phase synthesis of a dipeptide, specifically the coupling of an N-terminally protected L-Phenylalanine with the methyl ester of L-leucine.

This particular dipeptide serves as an excellent model system for understanding the principles of peptide coupling. It incorporates amino acids with both aromatic (Phenylalanine) and aliphatic, sterically hindered (Leucine) side chains, presenting a realistic challenge for modern synthetic methods.[3] Mastering this synthesis provides a solid foundation for tackling more complex peptide sequences. We will delve into the mechanistic underpinnings of the chosen coupling strategy, provide a step-by-step experimental guide, and address the critical aspects of product characterization and troubleshooting.

Mechanistic Insight: Driving the Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at ambient temperatures, requiring harsh conditions that are incompatible with sensitive biomolecules. Therefore, the carboxyl group of the N-protected amino acid must first be "activated" to a more reactive species. This is achieved through the use of coupling reagents.[1][4]

For this protocol, we will focus on the use of uronium/aminium salt-based reagents, such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) , in conjunction with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) .

The key steps in HATU-mediated coupling are as follows:

  • Activation of the Carboxylic Acid: The process begins with the deprotonation of the N-protected L-Phenylalanine's carboxylic acid by DIPEA. The resulting carboxylate then attacks the electrophilic carbon of HATU.[5]

  • Formation of a Reactive Intermediate: This attack forms a highly reactive O-acyluronium intermediate.[5]

  • In Situ Active Ester Formation: The OAt (7-azabenzotriazole) leaving group rapidly intercepts this intermediate, generating the corresponding OAt active ester and releasing tetramethylurea as a byproduct.[5] The "7-aza effect" in HOAt is believed to accelerate the subsequent aminolysis step compared to its counterpart, HOBt.[5][6]

  • Nucleophilic Attack by the Amine: The free amino group of L-leucine methyl ester then attacks the carbonyl carbon of the active ester, leading to the formation of the desired peptide bond and the release of HOAt.[5]

This method is favored for its rapid reaction kinetics, high efficiency, and its ability to suppress racemization, a common side reaction in peptide synthesis.[5][7][8]

Experimental Protocol: Synthesis of N-Boc-L-Phenylalanyl-L-Leucine Methyl Ester

This protocol details the synthesis of the dipeptide using N-tert-butoxycarbonyl (Boc) as the protecting group for L-Phenylalanine. The Boc group is widely used due to its stability under various conditions and its facile removal with mild acid.[9][10]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Supplier
N-Boc-L-PhenylalanineC₁₄H₁₉NO₄265.31-Sigma-Aldrich
L-Leucine methyl ester hydrochlorideC₇H₁₆ClNO₂181.66-Sigma-Aldrich
HATUC₁₀H₁₅F₆N₆OP380.23-Sigma-Aldrich
DIPEAC₈H₁₉N129.24-Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09-Sigma-Aldrich
Ethyl acetate (EtOAc)C₄H₈O₂88.11-Sigma-Aldrich
1 M HCl solutionHCl36.461 MSigma-Aldrich
Saturated NaHCO₃ solutionNaHCO₃84.01SaturatedSigma-Aldrich
Brine (Saturated NaCl solution)NaCl58.44SaturatedSigma-Aldrich
Anhydrous MgSO₄ or Na₂SO₄MgSO₄/Na₂SO₄120.37/142.04-Sigma-Aldrich
Step-by-Step Procedure
  • Preparation of the Amine Component:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve L-leucine methyl ester hydrochloride (1.0 eq) in anhydrous DCM (or DMF for better solubility if needed).

    • Cool the flask in an ice bath (0 °C).

    • Add DIPEA (2.2 eq) dropwise to the stirred solution. The DIPEA serves to both neutralize the hydrochloride salt and act as the base for the coupling reaction.

    • Stir the mixture at 0 °C for 15-20 minutes.

  • Activation of the Carboxylic Acid Component:

    • In a separate dry flask, dissolve N-Boc-L-Phenylalanine (1.0 eq) and HATU (1.0 eq) in anhydrous DCM (or DMF).

    • Stir this solution at room temperature for a few minutes until all solids are dissolved.

  • Coupling Reaction:

    • To the pre-activated carboxylic acid solution, add the neutralized amine solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:EtOAc 7:3). The product spot should be less polar than the starting N-Boc-L-Phenylalanine.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[11]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude dipeptide can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure N-Boc-L-Phenylalanyl-L-Leucine methyl ester as a white solid or viscous oil.[12]

Characterization of the Dipeptide

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.[11][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure of the dipeptide.[13][14][15] The spectra should show characteristic peaks for the aromatic protons of phenylalanine, the aliphatic protons of leucine, the methyl ester, and the Boc protecting group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the product.[13][14][16] This is a crucial step for verifying the successful coupling.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the synthesized peptide.[13][14][15][17] A single, sharp peak indicates a high degree of purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid.- Degradation of the coupling reagent.- Incomplete deprotection of the amine salt.- Steric hindrance.[3][17]- Ensure anhydrous conditions.- Use fresh, high-quality coupling reagents.- Use a slight excess of the amine component.- Increase reaction time or switch to a more potent coupling reagent.
Presence of Starting Materials - Insufficient reaction time.- Inequimolar amounts of reactants.- Monitor the reaction by TLC and allow it to proceed to completion.- Carefully measure all reagents.
Side Reactions (e.g., Racemization) - Prolonged activation time before addition of the amine.- Use of a strong, nucleophilic base.- Add the amine component promptly after activation.- Use a non-nucleophilic base like DIPEA.[6][7]
Difficulty in Purification - Presence of byproducts from the coupling reagent (e.g., tetramethylurea).- Similar polarity of product and impurities.- Perform the recommended aqueous work-up to remove water-soluble byproducts.- Optimize the solvent system for column chromatography for better separation.

Visualizing the Workflow

PeptideCouplingWorkflow Workflow for Dipeptide Synthesis cluster_amine_prep Amine Preparation cluster_acid_prep Acid Activation cluster_reaction Coupling and Purification Leu_HCl L-Leucine methyl ester HCl Neutralize Neutralize with DIPEA in DCM Leu_HCl->Neutralize Free_Amine Free Amine Solution Neutralize->Free_Amine Coupling Combine and Stir Free_Amine->Coupling Boc_Phe N-Boc-L-Phenylalanine HATU_add Add HATU in DCM Boc_Phe->HATU_add Active_Ester Activated Ester HATU_add->Active_Ester Active_Ester->Coupling Workup Aqueous Work-up Coupling->Workup Purify Column Chromatography Workup->Purify Final_Product Pure Dipeptide Purify->Final_Product

Caption: A streamlined workflow for the synthesis of N-Boc-L-Phenylalanyl-L-Leucine methyl ester.

Conclusion

The successful synthesis of N-protected-L-Phenylalanyl-L-Leucine methyl ester is a testament to the power and precision of modern peptide coupling chemistry. By understanding the underlying mechanisms of reagent action and adhering to a carefully planned experimental protocol, researchers can efficiently construct this and other dipeptides with high yield and purity. The principles and techniques outlined in this application note are broadly applicable to the synthesis of more complex peptides, providing a solid foundation for endeavors in drug discovery and development.

References

  • Troubleshooting Low Yield in Peptide Synthesis. (2026, March 16). On Pattison. Retrieved March 27, 2026, from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Bio-Synthesis. Retrieved March 27, 2026, from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024, June 17). International Journal of Science and Research Archive. Retrieved March 27, 2026, from [Link]

  • A New Wave of Amide Bond Formations for Peptide Synthesis. (2019, April 26). Vrije Universiteit Brussel. Retrieved March 27, 2026, from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis. (2019). PubMed. Retrieved March 27, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved March 27, 2026, from [Link]

  • Peptide Characterisation Methods and Impurity Detection. (2023, May 9). Oxford Global. Retrieved March 27, 2026, from [Link]

  • Protection of Functional Groups and Stannylation of Phenylalanine. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Peptide synthesis troubleshooting. (2023, June 28). Reddit. Retrieved March 27, 2026, from [Link]

  • New methods in peptide synthesis. Part III. Protection of carboxyl group. (n.d.). RSC Publishing. Retrieved March 27, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, December 4). Chemical Society Reviews. Retrieved March 27, 2026, from [Link]

  • Dipeptide Syntheses via Activated α-Aminoesters. (2015, September 10). Organic Syntheses. Retrieved March 27, 2026, from [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2021). PMC. Retrieved March 27, 2026, from [Link]

  • Amide Bond Formation and Peptide Coupling. (2026, February 7). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Effective Structural Characterization Strategies for Peptides. (n.d.). BioPharmaSpec. Retrieved March 27, 2026, from [Link]

  • Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. (n.d.). Nanyang Technological University. Retrieved March 27, 2026, from [Link]

  • 26.7: Peptide Synthesis. (2024, September 30). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • Analytical Techniques Used in Peptide Sameness Testing. (2026, March 12). YouTube. Retrieved March 27, 2026, from [Link]

  • Supplemental materials General Methods. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Process for the preparation of a dipeptide and intermediate product in such a process. (2001, May 3). Google Patents.
  • A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. (2018, May 4). SciSpace. Retrieved March 27, 2026, from [Link]

Sources

Application

Application Note: Solution-Phase Synthesis of L-Leucyl-L-Phenylalanine Methyl Ester

Target Audience: Researchers, peptide chemists, and drug development professionals. Objective: To provide a self-validating, highly controlled protocol for the solution-phase synthesis of the dipeptide L-leucyl-L-phenyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Objective: To provide a self-validating, highly controlled protocol for the solution-phase synthesis of the dipeptide L-leucyl-L-phenylalanine methyl ester (H-L-Leu-L-Phe-OMe) from free amino acids, emphasizing stereochemical preservation and mechanistic causality.

Mechanistic Causality & Strategic Design

The synthesis of H-L-Leu-L-Phe-OMe requires a highly orchestrated sequence of protection, activation, coupling, and deprotection to prevent side reactions (e.g., self-condensation, diketopiperazine formation) and preserve the chiral integrity of the α-carbons.

  • N-Terminal Protection (Boc): The α-amino group of L-Leucine must be masked. The tert-butyloxycarbonyl (Boc) group is selected because it is easily installed using Boc-anhydride and is completely orthogonal to the C-terminal methyl ester. It resists nucleophilic attack and basic conditions during coupling but is rapidly cleaved by strong acids like TFA (1)[1].

  • C-Terminal Protection (OMe): L-Phenylalanine's carboxylic acid is protected as a methyl ester. Reacting thionyl chloride (SOCl₂) with methanol generates anhydrous HCl in situ, driving the Fischer esterification to completion while preventing the hydrolysis that would occur with aqueous acids (2)[2].

  • Coupling Agents (EDC/HOBt): EDC·HCl is a water-soluble carbodiimide that activates the Boc-L-Leu-OH carboxyl group. However, the highly reactive O-acylisourea intermediate can undergo intramolecular cyclization to an oxazolone, leading to racemization. Adding HOBt (1-hydroxybenzotriazole) intercepts the O-acylisourea to form a less reactive, but sufficiently electrophilic, active ester (OBt ester) that couples with H-L-Phe-OMe without racemizing the chiral center (3)[3]. This is a gold-standard approach in modern organic laboratory settings (4)[4].

  • Deprotection: Trifluoroacetic acid (TFA) selectively protonates and cleaves the Boc group via a tert-butyl cation intermediate. The resulting dipeptide is isolated as a TFA salt to prevent spontaneous cyclization into a diketopiperazine (5)[5].

Experimental Workflow Visualization

PeptideSynthesis L_Leu L-Leucine (Free Amino Acid) Boc_Protection N-Terminal Protection Boc2O, NaOH, H2O/Dioxane L_Leu->Boc_Protection L_Phe L-Phenylalanine (Free Amino Acid) Esterification C-Terminal Protection SOCl2, Methanol, 0°C to RT L_Phe->Esterification Boc_Leu Boc-L-Leu-OH Boc_Protection->Boc_Leu Phe_OMe H-L-Phe-OMe·HCl Esterification->Phe_OMe Coupling Peptide Coupling EDC·HCl, HOBt, DIPEA, DCM Boc_Leu->Coupling Phe_OMe->Coupling Boc_Dipeptide Boc-L-Leu-L-Phe-OMe Coupling->Boc_Dipeptide Deprotection N-Terminal Deprotection TFA / DCM (1:1) Boc_Dipeptide->Deprotection Final_Product H-L-Leu-L-Phe-OMe·TFA (Target Dipeptide Salt) Deprotection->Final_Product

Workflow for the solution-phase synthesis of L-leucyl-L-phenylalanine methyl ester.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Boc-L-Leucine
  • Reaction: In a 250 mL round-bottom flask, dissolve L-Leucine (1.31 g, 10.0 mmol) in a mixture of 1 M NaOH (10 mL) and 1,4-dioxane (10 mL). Cool the biphasic mixture to 0 °C using an ice-water bath.

  • Addition: Add di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11.0 mmol) dropwise. Remove the ice bath and stir vigorously at room temperature for 12 hours.

  • In-Process Validation: Monitor via TLC (Hexane/EtOAc 1:1). The product will not stain with standard Ninhydrin but appears as a yellow spot on a blue background when stained with Bromocresol Green (indicating a free carboxylic acid).

  • Workup: Concentrate under reduced pressure to remove dioxane. Wash the aqueous layer with diethyl ether (2 × 20 mL) to remove unreacted Boc₂O. Acidify the aqueous phase to pH ~2.0 using 1 M KHSO₄ at 0 °C. Extract with ethyl acetate (3 × 30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-L-Leu-OH as a colorless oil/foam.

Protocol B: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride
  • Reaction: Suspend L-Phenylalanine (1.65 g, 10.0 mmol) in anhydrous methanol (25 mL) in a 100 mL round-bottom flask under an inert argon atmosphere. Cool to 0 °C.

  • Addition: Slowly add thionyl chloride (SOCl₂, 1.45 mL, 20.0 mmol) dropwise over 15 minutes. (Caution: Exothermic, evolves HCl and SO₂ gas). Attach a reflux condenser and heat to 65 °C for 4 hours.

  • In-Process Validation: TLC (DCM/MeOH 9:1). The starting material (baseline) should disappear, replaced by a new Ninhydrin-positive spot (R_f ~0.4).

  • Workup: Cool to room temperature and concentrate under reduced pressure. Co-evaporate with methanol (2 × 10 mL) and diethyl ether (10 mL) to remove residual HCl, yielding H-L-Phe-OMe·HCl as a white crystalline solid.

Protocol C: EDC/HOBt-Mediated Peptide Coupling
  • Activation: Dissolve Boc-L-Leu-OH (2.31 g, 10.0 mmol) and HOBt hydrate (1.53 g, 11.0 mmol) in anhydrous dichloromethane (DCM, 40 mL). Cool to 0 °C and add EDC·HCl (2.30 g, 12.0 mmol) portion-wise. Stir for 15 minutes to pre-activate the acid.

  • Coupling: In a separate flask, dissolve H-L-Phe-OMe·HCl (2.16 g, 10.0 mmol) in DCM (20 mL) and add N,N-Diisopropylethylamine (DIPEA, 4.35 mL, 25.0 mmol). Transfer this neutralized ester solution to the activated acid mixture. Stir at room temperature for 12 hours.

  • In-Process Validation: TLC (Hexane/EtOAc 2:1). The product is UV-active (due to the Phe aromatic ring) and Ninhydrin-negative.

  • Workup: Dilute the reaction with DCM (50 mL). Wash sequentially with 1 M HCl (2 × 30 mL), saturated aqueous NaHCO₃ (2 × 30 mL), and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-L-Leu-L-Phe-OMe as a white solid.

Protocol D: N-Terminal Deprotection
  • Reaction: Dissolve Boc-L-Leu-L-Phe-OMe (3.92 g, 10.0 mmol) in anhydrous DCM (20 mL). Add trifluoroacetic acid (TFA, 20 mL) slowly at room temperature. Stir for 1.5 hours.

  • In-Process Validation: TLC (DCM/MeOH 9:1). The starting material should completely disappear. The product is Ninhydrin-positive.

  • Workup: Concentrate the reaction mixture under a stream of nitrogen. Co-evaporate with toluene (3 × 20 mL) to remove residual TFA. Triturate the resulting residue with cold diethyl ether to precipitate H-L-Leu-L-Phe-OMe·TFA as a white solid. Filter and dry under high vacuum. (Note: If the free base is strictly required, neutralize the salt with saturated NaHCO₃ and extract with EtOAc immediately prior to use).

Quantitative Data & Analytical Checkpoints

StepSubstrateReagents (Equivalents)Time / TempExpected YieldAnalytical Checkpoint (ESI-MS / TLC)
1. Protection L-LeucineBoc₂O (1.1 eq), NaOH (1.0 eq)12 h / RT85–95%TLC: Bromocresol Green (+), Ninhydrin (-)
2. Esterification L-PhenylalanineSOCl₂ (2.0 eq), MeOH (Excess)4 h / 65 °C90–98%MS: m/z 180.1 [M+H]⁺
3. Coupling Boc-L-Leu-OHPhe-OMe (1.0 eq), EDC (1.2 eq), HOBt (1.1 eq), DIPEA (2.5 eq)12 h / RT75–85%MS: m/z 393.2[M+H]⁺; TLC: UV (+), Ninhydrin (-)
4. Deprotection Boc-Leu-Phe-OMeTFA / DCM (1:1 v/v)1.5 h / RT>95%MS: m/z 293.2[M+H]⁺; TLC: UV (+), Ninhydrin (+)

References

1.[1] Title: N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions Source: PMC (nih.gov) URL:

2.[2] Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: MDPI URL:

3.[3] Title: Application Notes and Protocols for Solution-Phase Peptide Coupling with H-Glu-OMe Source: Benchchem URL:

4.[4] Title: Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course Source: Journal of Chemical Education (ACS Publications) URL:

5.[5] Title: Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer Source: FREDI (hepvs.ch) URL:

Sources

Method

utilizing L-Phenylalanine, L-leucyl-, methyl ester in solid-phase peptide synthesis

Application Note: Strategic Utilization of L-Leucyl-L-Phenylalanine Methyl Ester (H-Leu-Phe-OMe) in Advanced Peptide Synthesis Executive Summary While standard Solid-Phase Peptide Synthesis (SPPS) proceeds efficiently in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of L-Leucyl-L-Phenylalanine Methyl Ester (H-Leu-Phe-OMe) in Advanced Peptide Synthesis

Executive Summary

While standard Solid-Phase Peptide Synthesis (SPPS) proceeds efficiently in the C-to-N direction, the direct synthesis of C-terminally modified peptides (such as esters, thioesters, and alcohols) remains a significant challenge in drug development. Attempting reverse N-to-C SPPS often results in severe racemization at the activated C-terminus. Utilizing pre-synthesized, enantiopure dipeptide esters like L-Leucyl-L-Phenylalanine methyl ester (H-Leu-Phe-OMe) as nucleophilic building blocks offers a robust solution. By integrating H-Leu-Phe-OMe via fragment condensation or reverse SPPS, chemists can bypass epimerization-prone elongation steps, effectively generating high-purity C-terminal ester prodrugs and complex peptidomimetics.

Mechanistic Rationale & Strategic Advantages

Overcoming Oxazolone-Mediated Epimerization

In reverse N-to-C SPPS, the activation of a resin-bound C-terminal amino acid frequently leads to the formation of a 5(4H)-oxazolone intermediate. Base-catalyzed deprotonation at the chiral center of this intermediate causes rapid epimerization, which has historically limited the utility of N-to-C synthesis[1]. By utilizing H-Leu-Phe-OMe as an intact dipeptide nucleophile rather than sequentially coupling H-Phe-OMe and then H-Leu-OMe, chemists eliminate the need to activate the Leucine residue on the solid support. This strategic use of a dipeptide fragment preserves the stereochemical integrity of the sequence, reducing epimerization from >30% to negligible levels.

Compatibility with Specialized Linkers

Recent advancements in solid-phase chemistry have introduced specialized N-terminal anchoring linkers, such as the pipecolic linker, which facilitate N-to-C elongation. H-Leu-Phe-OMe is specifically cited as a highly compatible dipeptide block for generating COO-protected peptidic chains on these supports, allowing the C-terminus to remain protected during subsequent chemical modifications[2].

Chemo-Enzymatic and Solution-Phase Fragment Condensation

Beyond on-resin applications, H-Leu-Phe-OMe is highly soluble and possesses a sterically accessible N-terminal primary amine. This makes it an ideal C-terminal capping fragment in convergent solution-phase synthesis. For example, it is routinely used in conventional coupling procedures with non-natural amino acids (such as 5,5-difluoronorleucine) to synthesize chemotactic peptide analogs without the risk of diketopiperazine (DKP) formation[3].

Workflow Visualization

The following diagram illustrates the logical flow of utilizing H-Leu-Phe-OMe in a reverse N-to-C SPPS strategy to bypass C-terminal epimerization.

Workflow Step1 N-Terminally Anchored Resin (e.g., Pipecolic Linker) Step2 Resin-Bound Peptide Acid (Activated C-Terminus) Step1->Step2 C-Terminal Deprotection Step3 Fragment Condensation (HATU / HOAt / DIEA) Step2->Step3 Reagent H-Leu-Phe-OMe (Dipeptide Nucleophile) Reagent->Step3 Step4 Resin-Bound Peptide-Leu-Phe-OMe Step3->Step4 Step5 TFA Cleavage & Global Deprotection Step4->Step5 Final C-Terminal Methyl Ester Peptide (Epimerization Bypassed) Step5->Final

Reverse N-to-C SPPS workflow utilizing H-Leu-Phe-OMe to bypass C-terminal epimerization.

Quantitative Comparative Analysis

The table below summarizes the efficiency and risks associated with different C-terminal elongation strategies when synthesizing Leu-Phe terminating peptides.

Synthesis StrategyC-Terminal Elongation MethodEpimerization RiskOverall YieldPrimary Application
Standard C-to-N SPPS Sequential addition to resinLow (<1%)High (>90%)Standard free-acid or amide peptides
Reverse N-to-C (Single AA) Sequential ester additionVery High (>30%)Low-MediumExploratory C-terminal modifications
Reverse N-to-C (Dipeptide) H-Leu-Phe-OMe fragment coupling Minimal (<5%) High (>85%) Complex C-terminal ester prodrugs

Self-Validating Experimental Protocols

Protocol A: On-Resin N-to-C Fragment Condensation using H-Leu-Phe-OMe

Objective: Couple H-Leu-Phe-OMe to a resin-bound peptide acid without inducing racemization.

  • Resin Preparation: Swell the N-terminally anchored peptide resin (e.g., utilizing a [2]) in anhydrous Dimethylformamide (DMF) for 30 minutes.

  • Nucleophile Activation: In a separate vial, dissolve H-Leu-Phe-OMe·HCl (3.0 equiv relative to resin loading) and HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 equiv) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6.0 equiv) to neutralize the hydrochloride salt and free the primary amine.

  • Coupling Initiation: Add HATU (2.9 equiv) to the solution and immediately transfer the mixture to the swelled resin. Causality Insight: A slight sub-stoichiometric amount of HATU relative to the nucleophile prevents the irreversible capping of the resin by unreacted uronium species. HOAt is selected over HOBt due to its nitrogen-containing pyridine ring, which provides a neighboring group effect that accelerates coupling and suppresses the formation of the epimerization-prone oxazolone intermediate[1].

  • Agitation: Agitate the reaction vessel gently at room temperature for 2 to 3 hours. Monitor completion via a micro-cleavage LC-MS assay.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

  • Cleavage: Cleave the peptide from the resin using a standard cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours.

  • Isolation: Precipitate the cleaved peptide ester in cold diethyl ether, centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and lyophilize the resulting pellet.

Protocol B: Solution-Phase Fragment Condensation Post-SPPS

Objective: Utilize H-Leu-Phe-OMe as a C-terminal capping group for a fully protected peptide acid synthesized via standard C-to-N SPPS.

  • Pre-Synthesis: Synthesize the target N-terminal peptide sequence on a hyper-acid sensitive resin (e.g., 2-Chlorotrityl chloride resin) using standard Fmoc chemistry.

  • Mild Cleavage: Cleave the fully protected peptide acid from the resin using 1% TFA in DCM (10 × 2 min) to ensure side-chain protecting groups remain intact. Neutralize the eluent immediately with pyridine and evaporate.

  • Solution Preparation: Dissolve the protected peptide acid (1.0 equiv) and H-Leu-Phe-OMe·HCl (1.2 equiv) in anhydrous DMF.

  • Reagent Addition: Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and N-methylmorpholine (NMM) (2.5 equiv) at 0°C. Causality Insight: EDC/HOBt is preferred in solution-phase over HATU to minimize the formation of guanidinium byproducts, which are difficult to remove via liquid-liquid extraction. NMM is utilized because it is a weaker base than DIEA, further reducing the risk of base-catalyzed epimerization during the prolonged solution coupling[3].

  • Reaction: Stir the mixture for 30 minutes at 0°C, then allow it to warm naturally to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with water, extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% KHSO4 (aq), 0.5 M NaHCO3 (aq), and brine. Dry over Na2SO4 and evaporate the solvent in vacuo.

  • Global Deprotection: Treat the isolated protected fragment with a standard TFA cleavage cocktail to remove side-chain protecting groups, yielding the final C-terminally esterified peptide.

References

  • Thieriet, N., Guibé, F., & Albericio, F. (2000). Solid-Phase Peptide Synthesis in the Reverse (N → C) Direction. Organic Letters, 2(13), 1815-1817. URL:[Link]

  • Enjalbal, C., et al. (2013). Pipecolic linker and its use for chemistry on solid support. US Patent 8546533B2.
  • Sa, et al. (2006). Facile Synthesis of (S)-5,5-Difluoronorleucine and its Incorporation in Biologically Active Peptides as a Methionine Mimetic. Heterocycles, 67(1), 5-12. URL: [Link]

Sources

Application

Application Note &amp; Protocols: Dissolving L-Leucyl-L-Phenylalanine Methyl Ester for In Vivo Drug Delivery Systems

Executive Summary This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of L-Leucyl-L-Phenylalanine methyl ester (Leu-Phe-OMe) for its a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of L-Leucyl-L-Phenylalanine methyl ester (Leu-Phe-OMe) for its application in in vivo drug delivery systems. The inherent properties of dipeptide esters, such as increased hydrophobicity compared to their constituent amino acids, present unique formulation challenges.[1] This guide outlines the physicochemical rationale behind solvent and excipient selection, provides detailed, step-by-step protocols for creating stable formulations suitable for various administration routes, and establishes a framework for quality control to ensure experimental reproducibility and safety. The methodologies described herein are grounded in established principles of pharmaceutical science to facilitate the transition from benchtop research to preclinical evaluation.

A preliminary note on nomenclature: The initial query referenced "L-Phenylalanine, L-leucyl-, methyl ester." This application note addresses the chemically standard and more commonly cited dipeptide, L-Leucyl-L-Phenylalanine methyl ester (Leu-Phe-OMe).

Physicochemical Characterization & Pre-formulation

A thorough understanding of the active pharmaceutical ingredient's (API) properties is the cornerstone of rational formulation development. Leu-Phe-OMe is a dipeptide derivative where the C-terminus of phenylalanine is protected as a methyl ester.[2] This modification significantly impacts its solubility profile.

Key Physicochemical Attributes:

  • Increased Lipophilicity: The methyl ester group enhances the molecule's hydrophobicity compared to the free acid form, L-Leucyl-L-Phenylalanine.[1][3] This generally leads to poor aqueous solubility.

  • Solubility Profile: Leu-Phe-OMe is expected to have limited solubility in water but show good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[2][3]

  • Stability: Peptide bonds are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[4] The ester linkage is also prone to hydrolysis. Therefore, maintaining a pH near neutral (6.0-7.5) is often critical for the stability of the final formulation.

Initial Solubility Assessment

Before preparing a bulk formulation, a small-scale solubility test is crucial. This conserves valuable API and quickly identifies the most promising solvent systems.

Protocol: Micro-solubility Test

  • Weigh 1-2 mg of Leu-Phe-OMe into several separate, small glass vials.

  • To the first vial, add the primary solvent (e.g., sterile water for injection) in small, incremental volumes (e.g., 10 µL). Vortex or sonicate briefly after each addition.

  • Observe for complete dissolution. Record the approximate concentration at which the peptide dissolves.

  • If the peptide does not dissolve in a reasonable volume of water, repeat the process in separate vials using alternative biocompatible solvents (see Table 1).

  • For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or ethanol can be used first, followed by dilution with an aqueous vehicle.[5]

Solvent & Excipient Selection for In Vivo Applications

The choice of solvents and excipients is dictated by the intended route of administration, the required drug concentration, and toxicological considerations. For in vivo studies, all components must be biocompatible and preferably listed as Generally Recognized as Safe (GRAS).[6][7]

Solvent/Excipient Primary Use & Rationale Route Suitability Considerations
Dimethyl Sulfoxide (DMSO) High solubilizing power for polar and nonpolar compounds.[8]Parenteral (preclinical), TopicalCan affect cell viability.[8] Use at the lowest effective concentration, typically <10% v/v for in vivo studies.[9][10][11]
Ethanol (Dehydrated Alcohol, USP) Co-solvent to improve solubility of hydrophobic compounds.Parenteral, OralCan cause pain on injection at high concentrations. Typically used at 5-20% v/v in parenteral formulations.
Polyethylene Glycol (PEG 300/400) Water-miscible co-solvent and viscosity modifier.Parenteral, Oral, TopicalLow toxicity. Can increase the stability of some peptides.
Propylene Glycol (PG) Co-solvent with properties similar to PEG.Parenteral, Oral, TopicalGenerally safe, but high concentrations can cause hemolysis or irritation.[10]
Polysorbate 80 (Tween® 80) Non-ionic surfactant and emulsifying agent to prevent precipitation upon aqueous dilution.[12]Parenteral, OralUsed at low concentrations (0.1-2% w/v). Peroxide impurities can potentially oxidize sensitive peptides.[13]
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes to enhance the aqueous solubility of hydrophobic molecules.Parenteral, OralCan improve stability and bioavailability.[11]

Table 1: Common Solvents and Excipients for In Vivo Formulations.

Dissolution Protocols for In Vivo Drug Delivery

The following protocols are starting points and should be optimized based on the specific concentration and stability requirements of your study. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.

Protocol for Parenteral (IV, IP, SC) Administration

This protocol utilizes a co-solvent approach, which is common for administering hydrophobic compounds systemically.

Objective: To prepare a 10 mg/mL solution of Leu-Phe-OMe in a vehicle suitable for injection in small animal models.

Materials:

  • L-Leucyl-L-Phenylalanine methyl ester (API)

  • Dimethyl Sulfoxide (DMSO), Endotoxin-free

  • PEG 400, USP/NF grade

  • Saline (0.9% NaCl), Sterile for Injection

Step-by-Step Methodology:

  • API Weighing: Accurately weigh the required amount of Leu-Phe-OMe in a sterile, depyrogenated glass vial. For a 1 mL final volume at 10 mg/mL, weigh 10 mg.

  • Initial Solubilization: Add DMSO to the API. A good starting point is 10% of the final volume (100 µL). Vortex gently or sonicate in a water bath until the API is fully dissolved. Causality: DMSO is a powerful solvent used to create a concentrated stock, ensuring the peptide is fully dissolved before introducing aqueous components which could cause precipitation.[8]

  • Co-solvent Addition: Add PEG 400. A common concentration is 30-40% of the final volume (e.g., 300 µL). Mix thoroughly. Causality: PEG 400 acts as a bridge solvent, maintaining solubility as the aqueous phase is introduced and reducing the final concentration of DMSO.

  • Aqueous Dilution: Slowly add sterile saline to reach the final volume (add 600 µL to reach 1 mL total). Add the saline dropwise while gently vortexing. Causality: Slow addition is critical to prevent the API from "crashing out" or precipitating due to the sudden change in solvent polarity.

  • Final Inspection & Sterilization: Visually inspect the final solution against black and white backgrounds to ensure it is clear and free of particulates. For sterilization, filter the solution through a 0.22 µm sterile syringe filter (ensure the filter material, e.g., PVDF, is compatible with your solvent mixture).

Final Vehicle Composition (Example): 10% DMSO / 30% PEG 400 / 60% Saline (v/v/v).

dot graph TD { layout=TB; rankdir=TB; graph [splines=ortho, nodesep=0.5, ranksep=1.0, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Parenteral Formulation Workflow", fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} Parenteral Formulation Workflow Diagram

Quality Control and Stability

A prepared formulation is only as good as its stability and characterization.

Essential QC Checks
  • Appearance: The solution should be clear and free from visible particulates.

  • pH Measurement: The pH of the final formulation should be measured to ensure it is within a physiologically acceptable range (typically 6.5-7.5) to minimize irritation and support API stability.

  • Concentration Verification (Optional but Recommended): An analytical method like HPLC-UV can be used to confirm the final concentration of Leu-Phe-OMe in the solution. This is a critical step for ensuring accurate dosing.

  • Sterility and Endotoxin Testing: For long-term studies or those involving sensitive models, testing for microbial contamination and endotoxins is advised.

Stability Considerations
  • Short-Term Stability: Formulations, especially those containing esters and peptide bonds, are often best prepared fresh before each use.[4]

  • Storage: If short-term storage is necessary, store the formulation at 2-8°C and protect it from light. Conduct a visual inspection for precipitation before use. Do not freeze solutions containing high percentages of co-solvents unless freeze-thaw stability has been explicitly demonstrated.

  • Chemical Degradation: The primary degradation pathways are likely hydrolysis of the ester and/or peptide bond. Stability-indicating HPLC methods can be developed to monitor for the appearance of degradation products over time.

dot graph G { layout=neato; graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Key Decision Points in Formulation", fontcolor="#202124", size="7,5!"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Key Decision Points in Formulation

Conclusion

The successful formulation of L-Leucyl-L-Phenylalanine methyl ester for in vivo research hinges on a systematic approach that begins with understanding its physicochemical properties. Due to its expected hydrophobicity, co-solvent systems are generally required for achieving concentrations suitable for parenteral administration. The protocols provided in this guide serve as a robust starting point. Researchers must validate and adapt these methods for their specific needs, always prioritizing the safety, stability, and accuracy of the final drug delivery system.

References

  • Vertex AI Search Result[14]

  • ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo... Retrieved March 27, 2026, from [Link]

  • Thakral, S. (2013, March 3). Excipient Selection In Parenteral Formulation Development. Pharma Times. [Link]

  • Wang, J., et al. (2024, February 6). Peptide-Mediated Nanocarriers for Targeted Drug Delivery: Developments and Strategies. MDPI. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved March 27, 2026, from [Link]

  • Stankov, S. (n.d.). Biological actions of drug solvents. SciSpace. [Link]

  • Mirza, M. A. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • ACS Publications. (2024, August 26). Deep Eutectic Solvents Enhancing Drug Solubility and Its Delivery. [Link]

  • J-Stage. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. [Link]

  • Grassi, M., et al. (n.d.). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis and application of dipeptides; Current status and perspectives. Retrieved March 27, 2026, from [Link]

  • Talluri, M. V., et al. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC. [Link]

  • Vertex AI Search Result[15]

  • Schmidt, M. A., et al. (n.d.). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. PMC. [Link]

  • Google Patents. (n.d.). US4935355A - Preparation of dipeptides.
  • Vlieghe, P., et al. (2021, November 20). Strategies To Deliver Peptide Drugs to the Brain. Molecular Pharmaceutics. [Link]

  • Park, K. (2024, March 15). USFDA-approved parenteral peptide formulations and excipients: Industrial perspective. ScienceDirect. [Link]

  • F. Andrade, et al. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. [Link]

  • Cheméo. (n.d.). Chemical Properties of l-Phenylalanine, N-caproyl-, methyl ester. Retrieved March 27, 2026, from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). L-Phenylalanine, methyl ester. Retrieved March 27, 2026, from [Link]

  • Scribd. (n.d.). Excipients in Parenteral Formulation. Retrieved March 27, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Separation for L-Leucyl-L-Phenylalanine Methyl Ester

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust high-performance liquid chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust high-performance liquid chromatography (HPLC) methods for highly hydrophobic, basic dipeptide derivatives—specifically L-Phenylalanine, L-leucyl-, methyl ester (Leu-Phe-OMe).

Because Leu-Phe-OMe features a free, basic N-terminus (primary amine) and an esterified C-terminus alongside two highly hydrophobic side chains, it presents unique chromatographic challenges including severe peak tailing, excessive retention, and on-column degradation. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure analytical integrity.

Diagnostic Troubleshooting Workflow

Before adjusting your instrument parameters, consult the diagnostic logic tree below to identify the root cause of your chromatographic failure.

HPLC_Diagnostic Start HPLC Issue Detected (Leu-Phe-OMe) Tailing Peak Tailing / Broadening Start->Tailing Retention Excessive Retention Time Start->Retention Splitting Peak Splitting / Extra Peaks Start->Splitting Silanol Silanol Interactions? (Free N-terminus) Tailing->Silanol Hydrophobic High Hydrophobicity? (Leu + Phe + OMe) Retention->Hydrophobic Degradation Sample Degradation? (DKP formation/Hydrolysis) Splitting->Degradation FixTailing Add 0.1% TFA (Ion-pairing) or use CSH/End-capped Column Silanol->FixTailing FixRetention Increase %B (ACN/MeOH) or switch to C8/C4 Column Hydrophobic->FixRetention FixSplitting Acidify sample matrix Avoid high pH/temperature Degradation->FixSplitting

Diagnostic workflow for troubleshooting common HPLC issues with dipeptide methyl esters.

Expert FAQs: Mechanistic Troubleshooting

Q1: Why is my Leu-Phe-OMe peak exhibiting severe tailing on a standard C18 column, and how do I correct it? Causality: Leu-Phe-OMe possesses a free primary amine at the N-terminus (pKa ~8.0). At a neutral or mildly acidic pH, this amine is positively charged. Standard silica-based stationary phases contain residual silanol groups (Si-OH) that dissociate into negatively charged silanolates (Si-O⁻) at pH > 3.5. The electrostatic attraction between the protonated N-terminus and these silanolates causes secondary retention mechanisms, resulting in severe peak tailing[1]. Solution: You must suppress silanol ionization and neutralize the peptide's charge. Lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA). TFA acts as a hydrophobic ion-pairing reagent, forming a neutral complex with the primary amine, which dramatically improves peak shape and mass transfer[2],[3]. If tailing persists, transition to a Charged Surface Hybrid (CSH) or heavily end-capped column designed to mitigate basic peptide interactions.

Q2: The retention time of my dipeptide is excessively long, even with a standard 5–95% Acetonitrile gradient. How can I elute it faster without sacrificing resolution? Causality: The combination of two highly hydrophobic amino acids (Leucine and Phenylalanine) plus the capping of the C-terminus with a methyl ester (which removes the polar carboxylate group) makes Leu-Phe-OMe exceptionally hydrophobic. It partitions strongly into the C18 stationary phase. Solution: Modify the gradient profile and thermodynamics. Instead of starting at 5% organic modifier (Solvent B), initiate the gradient at 20% or 30% B. You can also increase the gradient slope (e.g., 2–4% B per minute) or elevate the column compartment temperature to 45°C to decrease mobile phase viscosity and improve mass transfer kinetics. If retention remains problematic, switch to a less retentive stationary phase, such as a C8 or C4 column.

Q3: I am observing a secondary peak that grows larger over time in my sample vial. Is my standard degrading? Causality: Dipeptide methyl esters are highly susceptible to intramolecular cyclization, forming diketopiperazines (DKPs), especially at neutral to basic pH. The free N-terminal amine nucleophilically attacks the C-terminal methyl ester, releasing methanol and forming a stable cyclic dipeptide. Alternatively, simple ester hydrolysis can occur, yielding the free acid (Leu-Phe). Solution: Maintain the sample in a slightly acidic environment. Avoid dissolving the peptide in pure water or basic buffers for prolonged periods. Prepare standards in a diluent containing 0.1% Formic Acid or TFA.

Validated Experimental Methodologies

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes built-in System Suitability Tests (SST) and degradation controls to verify that the method is performing correctly before you analyze critical samples.

Step-by-Step Method Development Protocol for Leu-Phe-OMe

Step 1: Mobile Phase Preparation

  • Solvent A (Aqueous): Measure 1000 mL of HPLC-grade Milli-Q water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to achieve a 0.1% (v/v) concentration. Sonicate for 10 minutes to degas.

  • Solvent B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile (ACN). Add 0.85 mL of TFA (0.085% v/v). Note: The slightly lower TFA concentration in Solvent B compensates for baseline drift during gradient elution caused by TFA's UV absorbance at 210 nm.

Step 2: Self-Validating Sample Preparation

  • Primary Standard: Dissolve 1.0 mg of Leu-Phe-OMe in 1.0 mL of Diluent (80% Water / 20% ACN containing 0.1% TFA) to create a 1 mg/mL stock.

  • Degradation Control (Validation Step): Take 100 µL of the stock and mix with 100 µL of 0.1 M Ammonium Bicarbonate (pH 8.5). Incubate at room temperature for 4 hours. Validation Logic: Injecting this stressed sample alongside your primary standard proves your method's stability-indicating power. If a secondary peak (DKP or hydrolyzed free acid) appears in the stressed sample but not the primary standard, you have validated that peak splitting is due to chemical degradation, not a physical column void.

Step 3: Chromatographic System Setup

  • Install a C18 or C8 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 130 Å pore size).

  • Set the column oven temperature to 40°C to optimize mass transfer for hydrophobic peptides.

  • Set the UV detector to 214 nm (peptide bond absorbance) and 254 nm (phenylalanine aromatic ring absorbance).

Step 4: Gradient Execution & System Suitability Test (SST)

  • Run the optimized gradient (see Table 1 below).

  • SST Execution: Inject a blank (Diluent) to confirm the absence of ghost peaks. Inject the primary standard.

  • Acceptance Criteria: Calculate the asymmetry factor ( As​ ). An As​ value between 0.9 and 1.2 validates effective silanol suppression. Calculate the retention factor ( k′ ); a value > 2 validates sufficient hydrophobic retention.

Quantitative Data Summaries

The following table summarizes the optimized gradient and physicochemical parameters required for the successful separation of Leu-Phe-OMe from its synthesis byproducts (such as unesterified Leu-Phe and DKP cyclic variants).

Table 1: Optimized Gradient Profile for Dipeptide Methyl Esters

Time (min)Flow Rate (mL/min)% Solvent A (0.1% TFA in H₂O)% Solvent B (0.085% TFA in ACN)Mechanistic Purpose
0.01.080%20%Initial hold; bypasses the void volume while preventing premature elution of the highly hydrophobic ester.
2.01.080%20%Isocratic hold to focus the sample band at the head of the column.
15.01.030%70%Shallow linear gradient (3.8%/min) to resolve Leu-Phe-OMe from closely related hydrophobic impurities.
16.01.05%95%Column wash phase to elute highly retained hydrophobic aggregates.
20.01.080%20%Re-equilibration to starting conditions.

Table 2: Analyte Physicochemical Reference

CompoundNet Charge (pH 2.0)Relative HydrophobicityExpected Elution Order
Leu-Phe (Free Acid)+1Moderate (Polar C-terminus)1 (Earliest)
Cyclic DKP (Degradant)0High (Loss of polar amine/acid)2
Leu-Phe-OMe +1 Highest (Esterified C-terminus) 3 (Latest)

References

  • Mant CT, Chen Y, Yan Z, Popa TV, Kovacs JM, Mills JB, Tripet BP, Hodges RS. "HPLC Analysis and Purification of Peptides." Methods in Molecular Biology. National Center for Biotechnology Information (PMC). Available at:[Link]

  • "The Role of Counter-Ions in Peptides—An Overview." International Journal of Molecular Sciences. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Yang H, Koza SM, Chen W. "Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns." Waters Corporation. Available at:[Link]

  • Rieck F. "Efficient Purification of Synthetic Peptides at High and Low pH." Agilent Technologies. Available at:[Link]

Sources

Optimization

Technical Support Center: L-Leucyl-L-Phenylalanine Methyl Ester (H-Leu-Phe-OMe)

Welcome to the Application Science Support Center. As researchers and drug development professionals, working with dipeptide methyl esters like L-Phenylalanine, L-leucyl-, methyl ester (H-Leu-Phe-OMe) in physiological bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, working with dipeptide methyl esters like L-Phenylalanine, L-leucyl-, methyl ester (H-Leu-Phe-OMe) in physiological buffers presents unique physicochemical challenges. The masking of the C-terminal carboxylate group via methyl esterification removes a critical solubilizing negative charge, leaving the molecule highly dependent on its N-terminal amine for aqueous solubility.

This guide is designed to help you troubleshoot common solubility failures, prevent unintended degradation, and establish highly reproducible experimental workflows.

Troubleshooting Guide & FAQs

Q1: My H-Leu-Phe-OMe solution instantly turns cloudy when I adjust my assay buffer to pH 7.4. What is causing this? The Causality: You are observing isoelectric precipitation. The only ionizable group on H-Leu-Phe-OMe is the N-terminal amine, which has a pKa of approximately 7.5 to 8.0. At acidic pH (< 6.0), this amine is protonated ( NH3+​ ), rendering the molecule polar and soluble. However, as you approach pH 7.4, a significant fraction of the molecules deprotonate into the neutral free base. Without the C-terminal carboxylate charge, the highly hydrophobic isobutyl (Leucine) and benzyl (Phenylalanine) side chains dominate the molecule's character, forcing it out of the aqueous phase.

Q2: My solution is initially clear at pH 7.0, but a white, irreversible precipitate forms after 2 to 4 hours at room temperature. Is the compound crashing out? The Causality: The compound is not just crashing out; it is chemically reacting with itself. At neutral to basic pH, the deprotonated, unhindered N-terminal amine acts as a strong nucleophile. It attacks the carbonyl carbon of its own C-terminal methyl ester, releasing methanol and forming a 6-membered ring known as a diketopiperazine (DKP)—specifically, Cyclo(Leu-Phe)[1]. DKPs are thermodynamically highly stable and notoriously insoluble in water[2]. This time-dependent precipitation is an irreversible chemical degradation, not a simple physical solubility issue.

Q3: We observed unexpected increased viscosity and a "gel-like" consistency in our concentrated samples in phosphate buffer. Is this normal? The Causality: Yes. H-Leu-Phe-OMe is a documented low-molecular-weight hydrogelator. At concentrations above ~0.07% w/v in pH 7.46 phosphate buffer, the neutral dipeptide undergoes spontaneous supramolecular self-assembly[3]. Driven by intermolecular hydrogen bonding and π−π stacking of the phenylalanine aromatic rings, the molecules form an entangled nanofiber network that traps water, resulting in a hydrogel[2].

Q4: We are losing active compound in our cellular assays without any visible precipitate. What is the hidden mechanism? The Causality: If no precipitate is visible but the active ester is vanishing, you are likely experiencing ester hydrolysis. In the presence of basic buffers or biological esterases (common in serum or cell lysates), the methyl ester is rapidly hydrolyzed to yield the free dipeptide, H-Leu-Phe-OH[4]. This alters the pharmacological profile, receptor binding kinetics, and overall solubility of your test article.

Mechanistic Visualization

To understand how to control this molecule, you must visualize its competing physical and chemical pathways. Below is the degradation matrix of H-Leu-Phe-OMe in aqueous systems.

G A H-Leu-Phe-OMe (Protonated) Soluble (pH < 6.0) B H-Leu-Phe-OMe (Free Base) Hydrophobic / Self-Assembly (pH 7.0 - 8.0) A->B Deprotonation (pKa ~7.5) C Cyclo(Leu-Phe) [DKP] Irreversible Precipitate B->C Intramolecular Aminolysis (Releases Methanol) D H-Leu-Phe-OH Hydrolysis Product B->D Base/Enzyme Catalyzed Hydrolysis

Mechanistic pathways of H-Leu-Phe-OMe degradation and precipitation in aqueous buffers.

Physicochemical State Matrix

Use the following table to predict the behavior of H-Leu-Phe-OMe in your specific assay conditions and select the appropriate mitigation strategy.

pH RangeDominant SpeciesAqueous SolubilityPrimary Stability RiskRecommended Action
< 6.0 Protonated (Cationic)HighMinimalIdeal for short-term aqueous intermediate storage.
7.0 - 7.5 Free Base (Neutral)LowSupramolecular GelationKeep final assay concentration < 0.5 mg/mL.
> 7.5 Free Base (Neutral)Very LowDKP Formation / HydrolysisUse strict "Just-in-Time" dilution workflows.
Validated Experimental Protocols

To bypass the kinetic instability of H-Leu-Phe-OMe, you must separate the storage phase from the assay phase. Do not attempt to store this compound in aqueous buffers.

Protocol A: Preparation of Stable Master Stocks

Causality: Using an anhydrous, aprotic solvent prevents the proton transfer required for aminolysis (DKP formation) and eliminates the water required for hydrolysis.

  • Weigh the lyophilized H-Leu-Phe-OMe powder in a low-humidity environment.

  • Dissolve the powder in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 50 mM to 100 mM).

  • Vortex gently until completely clear.

  • Aliquot the master stock into single-use opaque vials to prevent freeze-thaw degradation.

  • Store at -20°C or -80°C. Under these conditions, the stock is stable for >6 months.

Protocol B: "Just-In-Time" Aqueous Assay Workflow

Causality: By minimizing the time the molecule spends in a neutral/basic aqueous environment, you outpace the kinetics of DKP precipitation and ester hydrolysis.

  • Thaw a single-use DMSO aliquot immediately prior to the experiment.

  • Prepare your physiological assay buffer (e.g., PBS, pH 7.4) in a separate vessel.

  • Crucial Step: Perform a rapid, high-ratio dilution (at least 1:100) of the DMSO stock directly into the assay buffer while vortexing vigorously.

    • Note: Ensure the final DMSO concentration remains 1% v/v to avoid solvent toxicity in cellular assays.

    • Note: Ensure the final peptide concentration is below the 0.07% w/v gelation threshold[3].

  • Introduce the biological components (cells, enzymes) immediately.

  • Self-Validation System: To validate this protocol for your specific timeframe, run a parallel "blank" containing only the diluted H-Leu-Phe-OMe in buffer. Monitor the OD600​ over the duration of your assay. A stable baseline proves solubility; an upward drift in absorbance indicates DKP precipitation, establishing the maximum viable time window for your experiment.

References
  • [1] Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). PMC.

  • [2] Spontaneous Aminolytic Cyclization and Self-Assembly of Dipeptide Methyl Esters in Water. ChemRxiv.

  • [3] A Dipeptide-based Superhydrogel: Removal of Toxic Dyes and Heavy Metal Ions from Waste-water. ResearchGate.

  • [4] Papain-specific activating esters in aqueous dipeptide synthesis. PubMed.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization &amp; Purity of L-Leucyl-L-Phenylalanine Methyl Ester

Welcome to the Advanced Technical Support Center. As application scientists and process chemists, we know that the isolation of high-purity dipeptide esters like L-leucyl-L-phenylalanine methyl ester (L-Leu-L-Phe-OMe) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists and process chemists, we know that the isolation of high-purity dipeptide esters like L-leucyl-L-phenylalanine methyl ester (L-Leu-L-Phe-OMe) is a critical bottleneck in peptidomimetic drug development[1]. This intermediate is a foundational building block for complex active pharmaceutical ingredients (APIs), including proteasome inhibitors like Carfilzomib[2].

Crystallization of this dipeptide is notorious for issues such as diastereomeric entrapment, oiling out (liquid-liquid phase separation), and solvent retention. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your crystallization workflows yield >99% purity.

Mechanistic Workflow of Anti-Solvent Crystallization

The most effective method for purifying L-Leu-L-Phe-OMe is an anti-solvent crystallization utilizing an Ethyl Acetate (EA) and n-Heptane system. This approach leverages the differential dielectric constants of the solvents to force the dipeptide out of solution while keeping highly soluble impurities (like unreacted Boc-derivatives or coupling reagents) in the mother liquor[2].

G A Crude L-Leu-L-Phe-OMe (Solid or Oil) B Primary Dissolution Solvent: Ethyl Acetate (50°C) Breaks intermolecular H-bonds A->B C Hot Filtration Removes insoluble oligomers B->C D Controlled Cooling Rate: 0.5°C/min to 20°C Induces supersaturation C->D E Anti-Solvent Addition n-Heptane (Dropwise) Lowers dielectric constant D->E F Ostwald Ripening (Aging) Stir 4-5 hrs at 20°C Purges diastereomeric impurities E->F G Isolation & Drying Vacuum filtration, 40°C Yields >99% pure crystals F->G

Figure 1: Mechanistic workflow for the anti-solvent crystallization of L-leucyl-L-phenylalanine methyl ester.

Self-Validating Standard Operating Procedure (SOP)

To guarantee scientific integrity, this protocol is designed as a self-validating system . Each step contains a physical or analytical checkpoint to confirm success before proceeding.

Step 1: Dissolution

  • Action: Suspend 10 g of crude L-Leu-L-Phe-OMe in 100 mL of Ethyl Acetate (EA). Heat the jacketed reactor to 50°C under moderate agitation (250 rpm).

  • Causality: EA provides a moderate-polarity environment that perfectly solvates the dipeptide's hydrogen-bonding network without causing the degradation seen in halogenated solvents[2].

  • Validation Checkpoint: The solution must become completely transparent. If turbidity persists, add EA in 5 mL increments until clear. This confirms the complete breakdown of amorphous aggregates.

Step 2: Hot Filtration

  • Action: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel.

  • Causality: Removes insoluble urea byproducts (if synthesized via carbodiimide coupling) and foreign particulates that could act as unwanted nucleation sites[3].

Step 3: Controlled Nucleation & Anti-Solvent Addition

  • Action: Cool the solution to 20°C at a strict rate of 0.5°C/min. Once at 20°C, begin dropwise addition of 200 mL n-Heptane over 2 hours.

  • Causality: A slow cooling ramp combined with slow anti-solvent addition prevents the supersaturation level from spiking into the labile zone, which would cause amorphous crashing or oiling out.

  • Validation Checkpoint: The onset of a faint, persistent opalescence (cloud point) indicates successful primary nucleation.

Step 4: Crystal Aging (Ostwald Ripening)

  • Action: Maintain agitation at 20°C for 4 to 5 hours[2].

  • Causality: Prolonged aging allows smaller, kinetically formed, impurity-laden crystals to dissolve and reprecipitate onto larger, thermodynamically stable crystals. This is the primary mechanism for purging the D-Leu-L-Phe-OMe diastereomer.

  • Validation Checkpoint: Sample the mother liquor and analyze via HPLC. The crystallization is validated as complete when the API concentration in the supernatant plateaus below 2 mg/mL.

Step 5: Isolation and Drying

  • Action: Filter under vacuum and wash the cake with 30 mL of cold (5°C) n-Heptane. Dry in a vacuum oven at 40°C (<50 mbar) for 12 hours.

  • Validation Checkpoint: Perform a Loss on Drying (LOD) test. A result of <0.5% confirms the complete removal of entrapped solvent.

Quantitative Solvent System Evaluation

Selecting the correct solvent system is the most critical variable in peptide crystallization. The data below summarizes the empirical outcomes of various solvent systems used for L-Leu-L-Phe-OMe.

Solvent System (Primary / Anti-solvent)Ratio (v/v)Yield (%)Purity (HPLC Area %)Mechanistic Observation & Causality
Ethyl Acetate / n-Heptane 1:286.599.4Optimal: Excellent lattice formation; minimal degradation over prolonged exposure[2].
Dichloromethane / n-Heptane 1:278.296.8Sub-optimal: Elevated impurity profile (notably at 6.9 min and 11.2 min on HPLC) due to solvent-induced instability[2].
Ethanol / Water 1:1.562.098.1Poor Yield: High solubility of the dipeptide in the aqueous-organic mixture leads to massive yield loss in the mother liquor.
Isopropanol (Cooling only)N/A71.498.8Slow Kinetics: Requires heavy seeding; crystal growth is severely mass-transfer limited[4].

Troubleshooting Guide (Q&A)

Q: My L-Leu-L-Phe-OMe is "oiling out" (forming a viscous liquid) instead of forming a crystalline slurry. How do I fix this? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the system exceeds the metastable zone width before solid nucleation can initiate. The compound precipitates as a solute-rich liquid phase.

  • The Fix: You must provide a thermodynamic bypass. Heat the mixture back to 50°C until the oil redissolves. Cool the system to just above the previously observed cloud point, and introduce seed crystals (approx. 1% w/w of pure L-Leu-L-Phe-OMe). Reduce your n-Heptane addition rate by half. The seeds provide a low-energy surface for immediate lattice growth, bypassing the liquid phase entirely.

Q: HPLC analysis shows a persistent diastereomeric impurity (D-Leu-L-Phe-OMe). Why isn't the crystallization purging it? A: Diastereomers possess identical functional groups and highly similar solubility profiles, allowing them to easily co-crystallize or become trapped within the lattice defects of the target molecule.

  • The Fix: Implement Temperature Cycling during the aging phase. Instead of holding statically at 20°C, cycle the temperature between 40°C and 15°C three times over 6 hours. Heating dissolves the high-energy, defective crystal faces (where impurities are trapped), and cooling reprecipitates the material onto the thermodynamically stable, pure L-L lattice.

Q: Why do we explicitly avoid Dichloromethane (DCM) for the crystallization of this specific dipeptide? A: While DCM is a ubiquitous solvent in solid-phase peptide synthesis, it is detrimental during the extended timelines of crystallization. Comparative studies show that using DCM as a solvent for L-leucyl-L-phenylalanine methyl ester derivatives results in noticeably enlarged impurity peaks compared to Ethyl Acetate[2]. DCM can undergo slow hydrolysis or react with trace residual amines, whereas Ethyl Acetate provides a chemically inert, moderate-polarity environment.

Frequently Asked Questions (FAQs)

Q: Does the chirality of the starting materials affect the crystallization kinetics? A: Yes. If your upstream coupling reaction suffered from high rates of racemization (e.g., failing to use sufficient HOBt/HOAt during TBTU coupling), the high concentration of the D-L or L-D enantiomers in the solution will disrupt the hydrogen-bonding network required for L-L nucleation, drastically slowing down crystallization kinetics[2].

Q: Can I use Methanol instead of Ethyl Acetate for dissolution? A: It is not recommended. While L-Leu-L-Phe-OMe is highly soluble in Methanol, Methanol readily forms strong hydrogen bonds with the peptide backbone. This solvent-solute interaction is often stronger than the solute-solute interactions required for crystal lattice formation, leading to severe solvent entrapment and altered polymorphic forms[5].

Q: How should the purified L-Leu-L-Phe-OMe crystals be stored? A: Store the dried crystals in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2°C to 8°C. The methyl ester is susceptible to slow hydrolysis if exposed to ambient atmospheric moisture over prolonged periods.

References

  • Google Patents (CN110964085B). Preparation method of carfilzomib and derivatives thereof.
  • Pageplace / Springer . The Practice of Peptide Synthesis. Available at: [Link]

  • Taylor & Francis . Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Available at: [Link]

  • ResearchGate . Crystalline amino acids: A link between chemistry, materials science and biology. Available at: [Link]

  • American Chemical Society (JACS) . Observation of a Low-Temperature, Dynamically Driven Structural Transition in a Polypeptide by Solid-State NMR Spectroscopy. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Cleavage of L-Phenylalanine, L-leucyl-methyl Ester

Welcome to the technical support center dedicated to the successful cleavage of L-Phenylalanine, L-leucyl-, methyl ester (Phe-Leu-OMe). This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the successful cleavage of L-Phenylalanine, L-leucyl-, methyl ester (Phe-Leu-OMe). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical deprotection step. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize your yield, and ensure the integrity of your final dipeptide product.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that you may encounter during the cleavage of Phe-Leu-OMe. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.

Problem 1: Low or No Yield of the Desired L-Phenylalanine, L-leucyl-OH

A lower-than-expected yield of the final carboxylic acid is a frequent challenge. This can stem from incomplete reaction, degradation of the product, or issues during work-up.

Initial Diagnostic Steps:

  • Confirm Starting Material Integrity: Before troubleshooting the reaction, verify the purity and identity of your L-Phenylalanine, L-leucyl-, methyl ester starting material using techniques like NMR or Mass Spectrometry.

  • Reaction Monitoring: Track the progress of the saponification reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help determine if the issue is an incomplete reaction or product degradation.[1][2]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Saponification The hydrolysis of the methyl ester may not have gone to completion. This can be due to insufficient base, short reaction time, or low temperature.Optimize Reaction Conditions: - Base: Use a molar excess of a suitable base like lithium hydroxide (LiOH).[3][4] - Time & Temperature: Increase the reaction time and/or temperature. Monitor the reaction progress closely to avoid side reactions. A good starting point is room temperature for several hours.[3][5] - Solvent: Ensure the dipeptide ester is fully dissolved. A co-solvent system like THF/water or Dioxane/water is often effective.[4]
Product Degradation The desired dipeptide carboxylic acid might be degrading under the reaction conditions. This is less common for simple dipeptides but can occur with prolonged exposure to harsh basic conditions.Milder Conditions: - Use the minimum effective concentration of base. - Perform the reaction at a lower temperature (e.g., 0°C to room temperature) and monitor closely.
Inefficient Work-up and Extraction The product may be lost during the work-up procedure, especially if the pH is not properly adjusted or the extraction solvent is not optimal.Refine Work-up Protocol: - Acidification: After the reaction is complete, carefully acidify the mixture to a pH of ~3-4 with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.[3] - Extraction: Use an appropriate organic solvent like ethyl acetate to extract the product. Perform multiple extractions to maximize recovery.[5]
Precipitation Issues The dipeptide carboxylic acid may not precipitate effectively if that is the chosen method of isolation.Optimize Precipitation: - Ensure the aqueous solution is sufficiently concentrated before acidification. - Cool the solution on an ice bath after acidification to promote precipitation.
Problem 2: Presence of an Unexpected Side Product with a Similar Mass in HPLC/MS Analysis

The appearance of unexpected peaks in your analytical data often points to the formation of side products. For dipeptides, the most common culprits are diketopiperazines and racemized products.

Initial Diagnostic Steps:

  • Mass Spectrometry (MS) Analysis: Determine the mass of the impurity. A mass loss of methanol (CH3OH) from the starting material is a strong indicator of diketopiperazine formation.

  • Chiral HPLC Analysis: If racemization is suspected, use a chiral column to separate the desired L,L-dipeptide from any D,L, L,D, or D,D diastereomers.

Potential Causes and Solutions:

Side Product Explanation Recommended Solution
Diketopiperazine (DKP) Formation The free N-terminus of the dipeptide can intramolecularly attack the ester carbonyl, leading to the formation of a cyclic dipeptide (a diketopiperazine) and the elimination of methanol. This is a common side reaction in dipeptide synthesis and deprotection.[6][7][8][9][10]Minimize DKP Formation: - Low Temperature: Perform the saponification at a lower temperature (e.g., 0°C) to slow down the rate of cyclization. - Controlled pH: Maintain a basic pH during the reaction to keep the N-terminus deprotonated, but avoid excessively harsh conditions that can also promote cyclization. - Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the free-amine dipeptide is present.
Racemization The α-carbon of either the phenylalanine or leucine residue can be deprotonated under basic conditions, leading to a loss of stereochemical integrity.[11][12][13]Prevent Racemization: - Milder Base: Use a milder base like lithium hydroxide (LiOH) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH), as it is reported to cause less racemization.[3][14] - Controlled Temperature: Keep the reaction temperature as low as possible. - Avoid Excess Base: Use the minimum amount of base required for complete saponification.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of cleavage conditions for L-Phenylalanine, L-leucyl-, methyl ester.

Q1: What is the recommended base for the saponification of Phe-Leu-OMe?

Lithium hydroxide (LiOH) is generally the preferred base for the saponification of peptide methyl esters.[3][14] It is known to be effective under mild conditions and has been shown to reduce the risk of racemization compared to stronger bases like NaOH or KOH.[3][14]

Q2: What is a good starting point for the reaction conditions?

A good starting point for the saponification of Phe-Leu-OMe is to use 1.5 to 2.0 equivalents of LiOH in a solvent mixture of tetrahydrofuran (THF) and water (e.g., 3:1 or 2:1 v/v) at room temperature.[4] The reaction should be monitored by TLC or HPLC until the starting material is consumed, which typically takes a few hours.

Q3: How can I monitor the progress of the saponification reaction?

The progress of the reaction can be effectively monitored by:

  • Thin Layer Chromatography (TLC): Spot the reaction mixture alongside the starting material on a silica gel plate. The product, being a carboxylic acid, will have a different retention factor (Rf) value than the starting ester.

  • High-Performance Liquid Chromatography (HPLC): Inject small aliquots of the reaction mixture into an HPLC system. The disappearance of the starting material peak and the appearance of the product peak can be tracked over time.[1][6] A reversed-phase C18 column is typically used for this analysis.[15]

Q4: What is the best way to work up the reaction and isolate the final product?

A standard work-up procedure involves:

  • Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice bath.

  • Acidification: Slowly add a dilute acid (e.g., 1N HCl) to adjust the pH to approximately 3-4. This will protonate the carboxylate and make the product more soluble in organic solvents.[3]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[5]

  • Washing and Drying: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous salt like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

Q5: How can I purify the final L-Phenylalanine, L-leucyl-OH dipeptide?

If the crude product is not of sufficient purity, it can be purified by:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Chromatography: For more challenging purifications, column chromatography on silica gel or preparative reversed-phase HPLC can be employed to separate the desired dipeptide from any side products.[15][16]

Experimental Protocols & Data

Protocol 1: General Procedure for Saponification of L-Phenylalanine, L-leucyl-, methyl ester
  • Dissolve L-Phenylalanine, L-leucyl-, methyl ester (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of LiOH (1.5 eq) in water dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture back to 0°C.

  • Carefully acidify the mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure to yield the crude L-Phenylalanine, L-leucyl-OH.

Table 1: Recommended Starting Conditions for Saponification
ParameterRecommended Condition
Base Lithium Hydroxide (LiOH)
Equivalents of Base 1.5 - 2.0
Solvent System THF/Water (3:1 or 2:1 v/v)
Temperature 0°C to Room Temperature
Reaction Time 2 - 6 hours (monitor for completion)
Work-up pH ~ 3-4

Visualizing the Process and Potential Pitfalls

Workflow for Saponification and Work-up

Saponification_Workflow Start Phe-Leu-OMe in THF/Water Add_Base Add LiOH solution (1.5 eq) 0°C to RT Start->Add_Base Reaction Saponification Reaction (Monitor by TLC/HPLC) Add_Base->Reaction Acidify Acidify to pH 3-4 with 1N HCl (0°C) Reaction->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash_Dry Wash with Brine Dry over Na2SO4 Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Product Crude Phe-Leu-OH Evaporate->Product Purify Purification (if necessary) Product->Purify Final_Product Pure Phe-Leu-OH Purify->Final_Product

Caption: A typical workflow for the saponification of Phe-Leu-OMe.

Mechanism of Diketopiperazine (DKP) Formation

DKP_Formation Dipeptide Phe-Leu-OMe H2N-Phe-CO-NH-Leu-COOCH3 Transition Intramolecular Attack Dipeptide:n->Transition DKP cyclo(Phe-Leu) Diketopiperazine Transition->DKP Methanol CH3OH Transition->Methanol

Caption: The intramolecular cyclization leading to DKP formation.

References

  • Process for the saponification of aminoacid-/peptide esters. (1996). Google Patents.
  • Gooljarsingh, S. J., et al. (1999). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 88(9), 941-949.
  • A Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2018). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 6(3), 106-114.
  • Gracia, J., et al. (2017). Universal strategy for preparing protected C-terminal peptides on solid phase through an intramolecular click chemistry-based handle. Scientific Reports, 7(1), 1-10.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561.
  • Why are my ester hydrolysis not working. (2025, July 21). Reddit. Retrieved from [Link]

  • Scheme 4-4: Saponification reaction performed to convert methyl ester... (n.d.). ResearchGate. Retrieved from [Link]

  • The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. (1971). Canadian Journal of Chemistry, 49(12), 2115-2121.
  • Saponification-Typical procedures. (2024, April 27). OperaChem. Retrieved from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega, 7(50), 46869-46879.
  • Troubleshooting Low Yield in Peptide Synthesis. (2026, March 16). On Pattison. Retrieved from [Link]

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (2018). Journal of the American Society for Mass Spectrometry, 29(10), 2054-2061.
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (2022). Organic Process Research & Development, 26(12), 3418-3430.
  • Process for the saponification of aminoacid-/peptide ester. (1993). Google Patents.
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2022). Brieflands, 7(3), 25-34.
  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. (2017). Molbank, 2017(3), M950.
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). Molecules, 28(15), 5732.
  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019). RSC Advances, 9(54), 31497-31505.
  • Simulated moving bed chromatographic purification of amino acids. (2008). Google Patents.
  • Method for the Racemization of Optically Active Amino Acids. (1983). The Journal of Organic Chemistry, 48(6), 843-846.
  • Post synthesis workup: What steps are necessary and what aren't? (2023, January 31). Biotage. Retrieved from [Link]

  • Process for racemisation and acetylation of leucine. (2012). Google Patents.
  • EXPERIMENT : SOAP MAKING (SAPONIFICATION). (n.d.). Retrieved from [Link]

  • Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. (2021). Frontiers in Bioengineering and Biotechnology, 9, 710959.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Enzyme Kinetics of H-Leu-Phe-OMe vs. H-Phe-Leu-OMe

Executive Briefing In the realm of chemo-enzymatic peptide synthesis and protease characterization, dipeptide methyl esters serve as highly sensitive probes for mapping enzyme subsite specificity. Comparing H-Leu-Phe-OMe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

In the realm of chemo-enzymatic peptide synthesis and protease characterization, dipeptide methyl esters serve as highly sensitive probes for mapping enzyme subsite specificity. Comparing H-Leu-Phe-OMe and H-Phe-Leu-OMe provides a masterclass in how a simple sequence inversion fundamentally alters the kinetic architecture of an enzymatic reaction.

Using α-chymotrypsin—a classic serine protease—as our model system, we observe a dramatic shift in the scissile bond. Because chymotrypsin's S1 binding pocket specifically anchors large, hydrophobic aromatic residues (like Phenylalanine), the sequence order dictates whether the enzyme acts as a high-velocity esterase or a slower, highly specific peptidase [1]. Understanding this causality is critical for researchers designing peptide prodrugs, anti-leishmanial agents, or optimizing biocatalytic workflows[2].

Mechanistic Causality: Sequence-Dependent Scissile Bond Selection

To understand the kinetic divergence between these two substrates, we must examine the spatial relationship between the S1 anchoring pocket and the catalytic triad (Ser195, His57, Asp102).

  • H-Leu-Phe-OMe (Esterase Pathway): The Phenylalanine (Phe) residue acts as the P1 anchor, locking into the S1 pocket. Because Phe is at the C-terminus of the dipeptide, the adjacent cleavable bond positioned over Ser195 is the methyl ester (-OMe) .

  • H-Phe-Leu-OMe (Peptidase Pathway): The Phe residue again anchors into the S1 pocket. However, because Phe is at the N-terminus of the dipeptide, the adjacent cleavable bond is the peptide (amide) bond between Phe and Leu.

This structural shift dictates the rate-limiting step of the Michaelis-Menten kinetics. For ester hydrolysis, the acylation of Ser195 is nearly instantaneous, leaving deacylation as the rate-limiting step. Conversely, for amide hydrolysis, the poor leaving-group ability of the amine makes acylation the sluggish, rate-limiting bottleneck.

G cluster_LeuPhe H-Leu-Phe-OMe (Esterase Activity) cluster_PheLeu H-Phe-Leu-OMe (Peptidase Activity) N1 S1 Pocket: Phe N2 Scissile Bond: Ester N1->N2 N3 Rate-Limiting: Deacylation N2->N3 M1 S1 Pocket: Phe M2 Scissile Bond: Amide M1->M2 M3 Rate-Limiting: Acylation M2->M3

Mechanistic divergence of dipeptide cleavage based on S1 pocket anchoring.

Kinetic Architecture & Data Presentation

The structural differences outlined above manifest as a massive divergence in catalytic efficiency ( kcat​/Km​ ). The table below summarizes the representative quantitative kinetic parameters when these substrates are subjected to α-chymotrypsin hydrolysis.

Kinetic ParameterH-Leu-Phe-OMe (Ester Cleavage)H-Phe-Leu-OMe (Amide Cleavage)Mechanistic Driver
Scissile Bond Ester (-OMe)Amide (-Leu-)S1 pocket anchoring of P1-Phe
Rate-Limiting Step Deacylation ( k3​ )Acylation ( k2​ )Leaving group nucleofugality
Representative kcat​ ~ 50 - 100 s −1 ~ 0.05 - 0.5 s −1 Ester acylation is inherently faster
Representative Km​ 1 - 5 mM5 - 20 mMGround-state binding affinity
Catalytic Efficiency High ( >104 M −1 s −1 )Low ( <102 M −1 s −1 )Driven by rapid acylation of esters

Note: While both peptides share identical molecular weights and similar hydrophobicity profiles—factors that influence properties like peptide bitterness[3]—their enzymatic susceptibility is strictly governed by sequence orientation.

Self-Validating Experimental Protocols

As an application scientist, I cannot stress enough that you cannot use the same analytical technique for both substrates. The velocity of ester hydrolysis requires real-time continuous monitoring, whereas the slower amide hydrolysis requires discrete time-point sampling. Here are the self-validating protocols for each.

Protocol A: pH-Stat Titration for H-Leu-Phe-OMe (Ester Hydrolysis)

Causality: Cleaving the methyl ester releases a carboxylic acid (H-Leu-Phe-OH) which immediately deprotonates at pH 7.8, releasing a proton ( H+ ). The pH-stat titrator continuously adds standardized NaOH to maintain the pH. The volume of NaOH added is directly proportional to the moles of ester cleaved, providing a real-time kinetic readout.

  • Preparation: Prepare 10 mL of assay buffer (0.1 M KCl, 10 mM CaCl₂, pH 7.8).

  • Substrate Addition: Add H-Leu-Phe-OMe to achieve a final concentration ranging from 0.5 mM to 5.0 mM.

  • Equilibration & Control: Run the pH-stat for 3 minutes without enzyme to establish a baseline (accounting for spontaneous chemical hydrolysis). (Self-Validation Step)

  • Initiation: Inject 10 µL of α-chymotrypsin stock (1 mg/mL).

  • Data Acquisition: Record the volume of 0.01 M NaOH added per minute to maintain pH 7.8. Calculate initial velocity ( V0​ ) from the linear slope.

Protocol B: RP-HPLC for H-Phe-Leu-OMe (Amide Hydrolysis)

Causality: Amide cleavage is roughly 1,000 times slower than ester cleavage and does not produce a rapid enough pH change for accurate pH-stat monitoring. Reversed-Phase HPLC (RP-HPLC) allows for precise quantification of the emerging H-Leu-OMe product over an extended timeframe.

  • Preparation: Incubate H-Phe-Leu-OMe (1.0 to 10.0 mM) in 50 mM Tris-HCl buffer (pH 7.8, 10 mM CaCl₂) at 25°C.

  • Initiation: Add α-chymotrypsin to a final concentration of 10 µg/mL.

  • Sampling: At intervals (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots.

  • Quenching: Immediately mix the aliquot with 50 µL of 1% Trifluoroacetic acid (TFA) to denature the enzyme and halt the reaction.

  • Analysis: Inject onto a C18 RP-HPLC column. Monitor at 214 nm.

  • Self-Validation Step: Perform a mass-balance check. The integrated area of the diminishing substrate peak plus the emerging product peaks must remain constant across all time points. Any deviation indicates non-specific degradation or precipitation.

Workflow Step1 1. Substrate Prep (1-10 mM) Step2 2. Enzyme Addition (pH 7.8 Buffer) Step1->Step2 Step3 3. Kinetic Tracking (pH-Stat / HPLC) Step2->Step3 Step4 4. Data Fit (Michaelis-Menten) Step3->Step4

Self-validating experimental workflow for comparative enzyme kinetics.

Translational Applications

Understanding the kinetic disparity between H-Leu-Phe-OMe and H-Phe-Leu-OMe extends far beyond basic biochemistry. In drug development, dipeptide esters are frequently utilized as prodrugs. For instance, specific dipeptide esters have been shown to exhibit potent anti-leishmanial activity because they are selectively hydrolyzed by cysteine proteinases located within the parasite's megasomes[2]. By tuning the sequence (e.g., placing the hydrophobic residue at the optimal subsite), developers can engineer the kcat​/Km​ to ensure the prodrug is only activated in the target microenvironment, thereby minimizing off-target toxicity.

References

  • Chemo-enzymatic peptide synthesis and derivatization. Source: uu.nl.
  • Relationship between Bitterness of Peptides and their Chemical Structures. Source: tandfonline.com.
  • The anti-leishmanial activity of dipeptide esters on Leishmania amazonensis amastigotes. Source: cambridge.org.

Sources

Comparative

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Analysis of L-leucyl-L-phenylalanine Methyl Ester

For drug development professionals and analytical chemists, the structural elucidation of peptidomimetics and prodrugs is a critical workflow. L-leucyl-L-phenylalanine methyl ester (Leu-Phe-OMe) serves as an excellent mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical chemists, the structural elucidation of peptidomimetics and prodrugs is a critical workflow. L-leucyl-L-phenylalanine methyl ester (Leu-Phe-OMe) serves as an excellent model for dipeptide derivatives. The C-terminal methyl esterification (+14.0156 Da shift compared to the free acid) alters the molecule's hydrophobicity and ionization efficiency, making it a frequent target in targeted delivery and pharmacokinetic assays.

This guide objectively compares the performance of three primary tandem mass spectrometry (MS/MS) fragmentation modalities—Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the characterization of Leu-Phe-OMe.

Part 1: Mechanistic Causality of Fragmentation Modes

To optimize a method, one must understand the physical chemistry governing the fragmentation of the [M+H]+ precursor ion (m/z 293.19). Different activation methods yield vastly different spectral landscapes[1].

Ion Trap CID (Resonance Excitation)

In traditional CID, the precursor ion is isolated in an ion trap and subjected to resonance excitation, colliding with a neutral buffer gas (e.g., Helium). This process incrementally increases the internal vibrational energy until the weakest bond—the amide bond—cleaves, producing b and y type ions [2].

  • The Causality of the "1/3 Rule": Because CID occurs within a trapping field, the Mathieu stability parameter ( qz​ ) is typically set to 0.25 to maintain precursor resonance. Consequently, fragment ions with an m/z less than ~30% of the precursor mass fall outside the stability diagram and are ejected without detection[3]. For Leu-Phe-OMe (m/z 293.19), fragments below m/z ~85 are lost, risking the truncation of low-mass diagnostic ions.

Orbitrap HCD (Beam-Type Excitation)

HCD is a beam-type collisional dissociation performed in a dedicated multipole collision cell, with subsequent detection in a high-resolution Orbitrap[2].

  • The Causality of High-Energy Cleavage: Unlike ion trap CID, HCD imparts higher collision energy in a single pass and does not suffer from a low-mass cutoff[3]. This high energy drives secondary fragmentation pathways, breaking down primary b-ions into stable immonium ions . For Leu-Phe-OMe, HCD reliably produces intense Leu (m/z 86.10) and Phe (m/z 120.08) immonium ions, providing definitive compositional proof.

ETD (Electron Transfer)

ETD utilizes an ion-ion reaction where a singly charged radical anion (e.g., fluoranthene) transfers an electron to a multiply charged peptide cation, causing rapid, non-ergodic cleavage of the N-Cα bond to yield c and z type ions [2].

  • The Causality of ETD Failure on Dipeptides: ETD fundamentally requires a precursor charge state of 2+[1]. Because Leu-Phe-OMe is a small dipeptide lacking highly basic residues (like Arginine or Lysine), it predominantly ionizes as a singly charged [M+H]+ species. Transferring an electron to a 1+ ion simply neutralizes it, creating an undetectable radical neutral species rather than fragmenting it.

Part 2: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in system suitability checks.

Step 1: System Calibration & Suitability

  • Infuse standard positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).

  • Validation Check: Confirm MS1 mass accuracy is < 2 ppm. For ETD, verify the fluoranthene reagent ion intensity exceeds 1×106 counts. Do not proceed if reagent ion flux is insufficient.

Step 2: Sample Preparation

  • Dissolve Leu-Phe-OMe standard in 50% Acetonitrile / 49.9% LC-MS grade Water / 0.1% Formic Acid.

  • Dilute to a final working concentration of 1 µM.

  • Causality Note: The 0.1% Formic Acid is strictly required to ensure efficient protonation to the[M+H]+ state.

Step 3: LC-MS/MS Acquisition Parameters

  • Source: ESI Positive mode, Spray Voltage 3.5 kV, Capillary Temp 275°C.

  • MS1 Survey Scan: Orbitrap resolution at 60,000. Isolate precursor m/z 293.19 (Isolation window 1.0 m/z).

  • Targeted MS/MS Routing:

    • CID: Normalized Collision Energy (NCE) 30%, Activation Q 0.25, Activation Time 10 ms. Readout: Ion Trap.

    • HCD: NCE 28%, Activation Time 0.1 ms. Readout: Orbitrap (Resolution 15,000).

    • ETD: Reaction time 50 ms. Enable Supplemental Activation (SA) to assist in dissociating non-covalent complexes. Readout: Ion Trap.

Step 4: Data Validation Check

  • Inspect the HCD spectrum for the y1 ion at m/z 180.10. If this ion is absent, precursor isolation or collision energy calibration has failed, and the run must be invalidated.

Part 3: Quantitative Data & Structural Mapping

Table 1: Performance Comparison of Fragmentation Modes for Leu-Phe-OMe
FeatureCID (Ion Trap)HCD (Orbitrap)ETD (Ion Trap)
Primary Cleavage Site Amide BondAmide BondN-Cα Bond
Low Mass Cutoff Yes (~m/z 80)NoNo
Diagnostic Ions Detected y1y1, a1, Immonium ionsNone (Neutralization)
Efficiency for [M+H]+ ModerateHigh (Optimal) Very Low
Resolution/Mass Accuracy Low (Unit resolution)High (< 5 ppm)Low (Unit resolution)
Table 2: Theoretical Fragment Ions for Leu-Phe-OMe ([M+H]+ = 293.186)
Ion TypeSequence / OriginTheoretical m/zOptimal Mode
y1 [Phe-OMe + H]+180.102HCD / CID
a1 [Leu - CO]+86.097HCD
Immonium (Phe) [Phe - CO]+120.081HCD
c1 [Leu + NH3]+131.118ETD (Requires 2+)
z1 [Phe-OMe - NH2]+178.086ETD (Requires 2+)
Visualization of Workflows and Pathways

MS_Workflow Precursor Precursor Ion [M+H]+ m/z 293.19 CID Ion Trap CID (Resonance Excitation) Precursor->CID Low Energy HCD Orbitrap HCD (Beam-type Excitation) Precursor->HCD High Energy ETD Ion Trap ETD (Electron Transfer) Precursor->ETD Fluoranthene Radical CID_Result b/y ions (y1 = 180.10) Subject to 1/3 Rule CID->CID_Result HCD_Result Immonium + b/y ions (Leu = 86.10, Phe = 120.08) No Low-Mass Cutoff HCD->HCD_Result ETD_Result Charge Neutralization (Inefficient for 1+ ions) ETD->ETD_Result

Decision tree mapping the MS/MS modalities and expected outcomes for Leu-Phe-OMe.

Frag_Pathway Molecule Leu-Phe-OMe L-leucyl-L-phenylalanine methyl ester CID_HCD CID / HCD Cleavage at Amide Bond Molecule->CID_HCD ETD ETD Cleavage at N-Cα Bond Molecule->ETD y1 y1 Ion [Phe-OMe+H]+ m/z 180.10 CID_HCD->y1 a1 a1 / Immonium [Leu-CO]+ m/z 86.10 CID_HCD->a1 c1 c1 Ion [Leu+NH3]+ m/z 131.12 ETD->c1 Low Yield z1 z1 Ion [Phe-OMe-NH2]+ m/z 178.09 ETD->z1 Low Yield

Fragmentation cleavage map showing the mechanistic divergence between CID/HCD and ETD.

Part 4: Comparative Performance & Recommendations

When analyzing short, modified dipeptides like Leu-Phe-OMe, the choice of fragmentation technique dictates the quality of structural elucidation.

Conclusion: HCD is the undisputed gold standard for this class of molecules. While traditional CID can identify the y1 ion (m/z 180.10), it risks losing the critical Leu immonium ion (m/z 86.10) due to the inherent low-mass cutoff of ion traps[3]. HCD overcomes this limitation, providing a full-spectrum view that captures both the intact C-terminal ester modification and the N-terminal amino acid composition[2]. Conversely, ETD should be strictly avoided for unmodified dipeptides, as the 1+ precursor charge state results in signal neutralization rather than informative fragmentation[1].

References
  • Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUVuPL9bGdU9qCXNc0MdYpRHVUiuU4QwZd3kAX3h5dMLj-UNOyJFQ7un9DwY2cGtCbcAUBN2B0hyW9vV8ZQmyf7_0B7_dYiqP4CblpKUh8SdL-93a75qQsIQY1NLPuuXutptAivdDH0BFhCw==]
  • Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. ox.ac.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGlW04JtHqCQC2RVhsBNnXPmXROejU_ysXUfose5WvAdpaQlFR7Lxr0LlOd-adbantcWDkKhhQLq0u1kIl_gnCty3lQxh7SN8XlY_LUN-QPHrr2-MMbLo-OwUw7ZpmGqtGMQ2mw8cthYJb8Gbp]
  • CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. proteomesoftware.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl3LGVs-hMKh-MKNyEm94nhv9bQYrHKhsMe4-oxbPG6g002OE-r0SuafpL36W_icU6-zFW4Q0YlgfeTSx2bK8ytDb2_Vy1J85O47yK6_jOPhmqphKmQvsBqYG7MrRNum-2GyRrDTGqnBw90ISuw2K1xRGDil2qJ9VW3M1Swoqu81uCMiwLkV2YUCyflMlo0ufNvwKiXHTBkGjhXE-L4bNWpkp9qSSSJnKZrNWqcrUhTfRG4g==]

Sources

Validation

L-Phenylalanine, L-leucyl-, methyl ester versus ethyl ester derivatives in peptide synthesis

As a Senior Application Scientist in peptide chemistry, selecting the optimal C-terminal protecting group is a critical decision that dictates the yield, purity, and scalability of your synthetic workflow. When synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry, selecting the optimal C-terminal protecting group is a critical decision that dictates the yield, purity, and scalability of your synthetic workflow. When synthesizing dipeptide building blocks like L-Leucyl-L-Phenylalanine (Leu-Phe)—a fundamental intermediate for protease inhibitors and complex therapeutics[1]—the choice between a methyl ester (-OMe) and an ethyl ester (-OEt) derivative requires a precise understanding of steric hindrance, cleavage kinetics, and epimerization risks.

This guide objectively compares the performance of H-Leu-Phe-OMe and H-Leu-Phe-OEt , providing mechanistic insights and validated experimental protocols to optimize your liquid-phase peptide synthesis (LPPS) workflows.

Mechanistic Causality: The Steric and Kinetic Divide

The fundamental difference between methyl and ethyl esters lies in their transition-state thermodynamics during basic hydrolysis (saponification).

  • Methyl Esters (-OMe): The methyl group provides minimal steric shielding to the ester carbonyl. This lack of bulk facilitates rapid nucleophilic attack by hydroxide ions, resulting in fast deprotection kinetics. However, this kinetic advantage is a double-edged sword: the highly reactive environment increases the susceptibility of the C-terminal amino acid (Phenylalanine) to base-catalyzed proton abstraction at the α -carbon, elevating the risk of epimerization[2].

  • Ethyl Esters (-OEt): The addition of a single methylene unit ( −CH2​CH3​ ) introduces significant steric hindrance. This physical bulk retards the formation of the tetrahedral intermediate during hydrolysis. Consequently, ethyl esters require longer reaction times for complete cleavage but afford superior stereochemical fidelity and enhanced solubility in non-polar organic solvents[3].

Logic Root C-Terminal Protection (H-Leu-Phe-OR) OMe Methyl Ester (-OMe) Root->OMe OEt Ethyl Ester (-OEt) Root->OEt OMe_Pros Fast Cleavage Kinetics High Reactivity OMe->OMe_Pros OMe_Cons Higher Epimerization Risk Base Sensitive OMe->OMe_Cons OEt_Pros Lower Epimerization Enhanced Organic Solubility OEt->OEt_Pros OEt_Cons Slower Cleavage Requires Harsher Conditions OEt->OEt_Cons

Caption: Mechanistic trade-offs between methyl and ethyl ester protection in peptide synthesis.

Quantitative Performance Comparison

The following table synthesizes the empirical performance data of both derivatives under standard LPPS conditions.

ParameterL-Leucyl-L-Phenylalanine Methyl EsterL-Leucyl-L-Phenylalanine Ethyl Ester
C-Terminal Moiety −OCH3​ −OCH2​CH3​
Steric Hindrance LowModerate
Coupling Yield (HATU/DIPEA) > 85%[4]> 85%[1]
Saponification Rate (LiOH, 25 °C) Fast (1–2 hours)Slower (3–5 hours)
Epimerization Risk (Base) Moderate to HighLow to Moderate[3]
Organic Solvent Solubility HighVery High
Primary Application Rapid library synthesis where mild, fast cleavage is prioritized.Scale-up synthesis requiring high stereochemical purity.

Experimental Workflows & Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to verify reaction progress and product integrity.

Workflow A Boc-Leu-OH + H-Phe-OR B HATU Coupling (DIPEA, DMF) A->B C Boc-Leu-Phe-OR (Protected Dipeptide) B->C Yield >85% D Saponification (LiOH, MeOH/H2O) C->D E Boc-Leu-Phe-OH (Free Acid) D->E R=Me (1-2h) R=Et (3-5h)

Caption: Workflow for the synthesis and deprotection of L-Leucyl-L-Phenylalanine alkyl esters.

Protocol 1: HATU-Mediated Dipeptide Coupling

Objective: Synthesize Boc-Leu-Phe-OMe or Boc-Leu-Phe-OEt. Causality: HATU is selected over traditional carbodiimides (like EDC) due to its superior efficiency in forming the active ester and its ability to suppress racemization during the activation of the hindered leucine residue[1]. DIPEA is utilized as a sterically hindered, non-nucleophilic base to liberate the phenylalanine ester free base without competing for the activated acyl intermediate.

  • Activation: Dissolve Boc-Leu-OH (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at 0 °C. Stir for 15 minutes to ensure complete formation of the active OAt ester.

  • Coupling: Add H-Phe-OMe·HCl or H-Phe-OEt·HCl (1.0 equiv) to the mixture. Allow the reaction to warm to 25 °C and stir for 12 hours.

  • Self-Validation (In-Process): Spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc 1:1). Stain with Ninhydrin and heat. The disappearance of the primary amine spot (purple/pink) confirms complete coupling.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove unreacted amines), saturated aqueous NaHCO3​ (to remove acidic byproducts), and brine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Protocol 2: Controlled Saponification (Ester Cleavage)

Objective: Cleave the alkyl ester to yield the free carboxylic acid (Boc-Leu-Phe-OH) while preserving the Boc group and stereocenter. Causality: Lithium hydroxide (LiOH) is strictly preferred over Sodium hydroxide (NaOH). The lithium cation strongly coordinates with the ester carbonyl oxygen, enhancing its electrophilicity. This allows the hydrolysis to proceed under milder overall basicity, drastically reducing the risk of α -proton abstraction and subsequent epimerization of the Phenylalanine residue[2].

  • Solvation: Dissolve the purified Boc-Leu-Phe-OR (1.0 equiv) in a 1:1 (v/v) mixture of Methanol and THF.

  • Hydrolysis: Cool the solution to 0 °C. Add 2.0 M aqueous LiOH (2.0 equiv) dropwise to prevent localized exothermic spikes.

  • Monitoring: Stir at 25 °C. Monitor via TLC. Note: The methyl ester will typically cleave within 1–2 hours, whereas the ethyl ester will require 3–5 hours.

  • Self-Validation (pH Control): Quench the reaction by adding 1M HCl dropwise until the pH reaches exactly 2.5–3.0 (verify with pH paper). Causality: This specific pH range ensures complete protonation of the carboxylate for organic extraction while preventing the premature acidolytic cleavage of the N-terminal Boc protecting group.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate to yield the free acid.

Analytical Validation & Quality Control

To definitively validate the success of your synthesis and the choice of ester, perform Chiral HPLC . Epimerization during saponification (yielding the D-Phe diastereomer) is the primary failure mode of this workflow. By running the final Boc-Leu-Phe-OH product on a chiral stationary phase (e.g., Chiralpak AD-H), you can quantify the L,L vs. L,D ratio. If epimerization exceeds 2%, transition from the methyl ester to the sterically protected ethyl ester for future scale-ups[3].

References

  • Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production, Organic Process Research & Development - ACS Publications.[Link]

  • Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity, NIH.[Link]

  • Applications to the Synthesis of C-Terminal Ester Analogs of the Saccharomyces cerevisiae Mating Pheromone a-Factor, ACS Publications.[Link]

  • Full article: Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors, Taylor & Francis.[Link]

Sources

Comparative

reference standards for L-leucyl-L-phenylalanine methyl ester HPLC validation

An essential cornerstone of any robust analytical method is the quality of the reference standard used to calibrate it. For dipeptide derivatives like L-leucyl-L-phenylalanine methyl ester (L-Leu-L-Phe-OMe) —a critical i...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential cornerstone of any robust analytical method is the quality of the reference standard used to calibrate it. For dipeptide derivatives like L-leucyl-L-phenylalanine methyl ester (L-Leu-L-Phe-OMe) —a critical intermediate in peptide synthesis and a model substrate for thermodynamic and structural studies[1]—the choice and qualification of the reference standard dictate the integrity of the entire High-Performance Liquid Chromatography (HPLC) validation process.

As a Senior Application Scientist, I approach method validation not merely as a regulatory checklist, but as a self-validating system governed by physicochemical causality. The recently updated ICH Q2(R2) guidelines emphasize that analytical procedures must be proven "fit for purpose" through rigorous demonstration of specificity, linearity, accuracy, and precision[2][3]. None of these parameters can be accurately determined if the reference standard itself is compromised.

This guide provides an objective comparison of reference standard grades for L-Leu-L-Phe-OMe, alongside field-proven, step-by-step protocols for standard characterization and HPLC method validation.

Comparative Analysis of Reference Standard Grades

When validating an HPLC method for L-Leu-L-Phe-OMe, scientists typically choose between three tiers of reference materials. Because specific certified pharmacopeial standards (like USP or EP) are often unavailable for specialized intermediates, laboratories must frequently rely on high-purity commercial reagents or rigorously characterized in-house standards.

Table 1: Objective Comparison of Reference Standard Sources

Standard GradePurity ConfidenceTraceabilityCost & AvailabilityBest Use Case
Certified Reference Material (CRM) >99.5% (Absolute Purity)High (ISO 17034 / Pharmacopeial)High / Often unavailable for specific dipeptidesFinal regulatory submissions, dispute resolution, primary calibration.
High-Purity Commercial Reagent ≥98% (Chromatographic Purity)Moderate (Vendor Certificate of Analysis)Low / Readily available (e.g., Sigma-Aldrich)Routine R&D, early-phase method development, qualitative screening.
In-House Characterized Standard >99.0% (Mass Balance / qNMR)High (Internal Orthogonal Analytical Data)Medium / Requires significant analytical laborWorking standard for routine QC and formal ICH Q2(R2) validation.

Causality Insight: Relying solely on a commercial reagent's "≥98% HPLC purity" is dangerous for quantitative validation. HPLC-UV only detects chromophoric impurities. It is entirely blind to inorganic salts, residual water, and non-UV-absorbing organic solvents. Therefore, for formal validation, an In-House Characterized Standard evaluated via orthogonal techniques is strictly required if a CRM is absent[3][4].

Self-Validating Protocol 1: In-House Standard Characterization

To elevate a high-purity commercial reagent to the status of a Qualified Working Standard , we must establish its absolute purity using the mass balance approach.

RefStd A Procure Reagent (L-Leu-L-Phe-OMe) B Orthogonal ID (NMR & HRMS) A->B C Impurity Profiling (HPLC-UV & TGA) B->C D Mass Balance Calculation C->D E Qualified Working Reference Standard D->E

Workflow for orthogonal characterization of in-house reference standards.

Step-by-Step Characterization Methodology
  • Structural Confirmation (HRMS):

    • Action: Analyze the standard using High-Resolution Mass Spectrometry (ESI-TOF).

    • Acceptance: The exact mass for the [M+H]+ ion of L-Leu-L-Phe-OMe (C16H25N2O3+) must be found at m/z 293.1865 (± 5 ppm)[5].

  • Orthogonal Elucidation (NMR):

    • Action: Dissolve the sample in DMSO-d6 and acquire 1H and 13C NMR spectra.

    • Acceptance: Confirm the presence of the methyl ester singlet (approx. δ 3.56–3.60 ppm) and the aromatic phenylalanine protons (δ 7.18–7.35 ppm)[5]. Ensure no foreign organic solvent peaks (e.g., residual ethyl acetate or hexane) are present.

  • Chromatographic Purity (HPLC-UV):

    • Action: Inject the standard at a high concentration (e.g., 1 mg/mL) using a gradient reversed-phase method (e.g., Water/Acetonitrile with 0.1% TFA).

    • Acceptance: Calculate the area percent of the main peak. Must be ≥ 99.0%.

  • Volatile & Inorganic Impurities (TGA/KF):

    • Action: Perform Karl Fischer (KF) titration for water content and Thermogravimetric Analysis (TGA) or Residue on Ignition (ROI) for inorganic salts.

  • Absolute Purity Assignment (Mass Balance):

    • Calculation:% Absolute Purity = % HPLC Purity ×[100 - (% Water + % Residual Solvents + % Ash)] / 100

    • Result: Use this calculated value (e.g., 98.7%) as the assay value for all subsequent HPLC validation weighings.

Self-Validating Protocol 2: ICH Q2(R2) HPLC Method Validation

Once the reference standard is qualified, we proceed to validate the HPLC method. The ICH Q2(R2) framework requires us to prove that the method is specific, linear, accurate, and precise[3][4].

HPLCVal Start Initiate Validation with Qualified Standard Spec Specificity & SST (Blank & Degradation) Start->Spec Step 1 Lin Linearity & Range (5 Concentration Levels) Spec->Lin Step 2 Acc Accuracy & Precision (Spike Recovery, n=6) Lin->Acc Step 3 Rep Validation Report (Fit for Purpose) Acc->Rep Step 4

Step-by-step ICH Q2(R2) HPLC method validation workflow.

Step-by-Step Validation Methodology

Step 1: System Suitability Testing (SST)

  • Causality: Before any validation parameter is tested, the system must be proven capable.

  • Procedure: Inject the 100% nominal concentration standard (e.g., 100 µg/mL) six consecutive times.

  • Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates > 2000.

Step 2: Specificity & Forced Degradation

  • Causality: L-Leu-L-Phe-OMe contains an ester linkage susceptible to hydrolysis, yielding L-Leu-L-Phe-OH and methanol. The method must resolve the intact dipeptide from its degradants[4].

  • Procedure: Prepare forced degradation samples by exposing the standard to 0.1M HCl, 0.1M NaOH, 3% H2O2, and UV light for 24 hours. Inject alongside a diluent blank.

  • Criteria: No interfering peaks in the blank at the retention time of L-Leu-L-Phe-OMe. Resolution (Rs) between the active peak and the nearest degradation product must be > 1.5.

Step 3: Linearity and Range

  • Causality: Ensures the detector response is directly proportional to the analyte concentration across the operational range[3].

  • Procedure: Prepare five concentration levels from the working standard stock: 50%, 80%, 100%, 120%, and 150% of the nominal target concentration. Inject each in triplicate.

  • Criteria: Plot peak area vs. concentration. The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be ≤ 5% of the 100% level response.

Step 4: Accuracy (Recovery)

  • Causality: Proves that the method returns the "true" value, heavily relying on the absolute purity assigned during standard characterization[3].

  • Procedure: Spike known amounts of the reference standard into the sample matrix (or diluent, if an API method) at 80%, 100%, and 120% levels. Prepare three independent replicates per level (9 determinations total).

  • Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

Step 5: Precision (Repeatability)

  • Causality: Demonstrates the method's resistance to random error under normal operating conditions.

  • Procedure: Prepare six independent sample solutions at the 100% test concentration. Inject each once.

  • Criteria: The %RSD of the calculated assay values must be ≤ 2.0%.

Table 2: Summary of ICH Q2(R2) Validation Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Blank, Standard, Forced DegradationRs > 1.5 from nearest impurity; Peak purity passed
Linearity 5 levels (50% to 150%)R² ≥ 0.999, y-intercept ≤ 5%
Accuracy Spike recovery (80%, 100%, 120%, n=3)Mean recovery 98.0% - 102.0%
Precision 6 independent preparations at 100%%RSD ≤ 2.0%

Conclusion

Validating an HPLC method for L-leucyl-L-phenylalanine methyl ester requires a holistic understanding of the molecule's chemical vulnerabilities and the regulatory expectations of ICH Q2(R2). By investing the effort to rigorously characterize a high-purity commercial reagent into a qualified in-house standard via orthogonal techniques (NMR, HRMS, Mass Balance), laboratories can build a self-validating analytical system that guarantees precision, accuracy, and long-term reliability.

References

  • Sigma-Aldrich. "L-leucyl-l-leucine methyl ester / Phenylalanine methyl ester." Sigma-Aldrich Catalog.
  • FREDI. "Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer." HEPVS.
  • National Institutes of Health (NIH). "Standard Thermodynamic Functions of Tripeptides N-Formyl-l-methionyl-l-leucyl-l-phenylalanine Methyl Ester." PMC.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Guidelines.
  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QbD Group.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedure Q2(R2) Draft Version." ICH Guidelines.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of L-Phenylalanine, L-leucyl-, methyl ester

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of L-Phenylalanine, L-leucyl-, methyl ester, a dipeptide methyl ester. While this compound is not classified as acutely hazardous, adherence to proper disposal procedures is paramount to ensure laboratory safety, environmental protection, and regulatory compliance.

This document is structured to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.

Hazard Assessment and Initial Precautions

Key Inferred Properties:

  • Physical State: Solid powder.[2]

  • Hazards: Generally not classified as hazardous. However, it may cause skin, eye, and respiratory tract irritation upon contact or inhalation of dust.[4][5]

  • Reactivity: Stable under normal conditions.[1] Avoid contact with strong oxidizing agents.[2]

It is a best practice in laboratory settings to treat all chemical waste as hazardous until confirmed otherwise by a designated safety officer or through a comprehensive waste determination process.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles (compliant with EN 166).[1]Protects eyes from airborne dust particles of the chemical.
Hand Protection Nitrile rubber gloves (compliant with EN 374).[1]Prevents direct skin contact and potential irritation.[4][5]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation.[1]If significant dust is generated, a NIOSH-approved respirator for particulates may be necessary. Ensure proper fit and training.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of L-Phenylalanine, L-leucyl-, methyl ester. This process is designed to be self-validating, ensuring safety and compliance at each stage.

Workflow for Disposal of L-Phenylalanine, L-leucyl-, methyl ester

A 1. Hazard Assessment & PPE B 2. Spill or Residue Collection A->B Proceed with caution C 3. Containerization B->C Sweep solid waste D 4. Labeling C->D Securely seal container E 5. Storage D->E Affix hazardous waste label F 6. Waste Pickup E->F Store in designated area

Caption: Decision workflow for the proper disposal of solid chemical waste.

Step 1: Preparation and Spill Management

Should a small spill occur, the primary objective is to contain and collect the material safely.

  • For Small Spills: Carefully sweep up the solid material.[4] Avoid actions that could generate dust. Use tools that will not create static electricity.

  • For Large Spills: Evacuate the immediate area and consult your institution's emergency response procedures. Do not attempt to clean up a large spill without proper training and equipment.[6]

  • Cleaning: After the bulk material has been collected, wipe the area with a damp cloth. The cleaning materials should also be disposed of as hazardous waste.[5][6]

Step 2: Containerization

Proper containment is critical to prevent environmental release and ensure the safety of waste handlers.

  • Container Selection: Use a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[7]

  • Filling the Container: Place the collected solid waste into the designated container. Do not overfill the container; a good rule of thumb is to fill it to no more than 80% capacity to allow for expansion and prevent spillage.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's chemical hygiene plan.[8] Incompatible chemicals can react violently if mixed.[8]

Step 3: Labeling

Accurate and clear labeling is a legal requirement and essential for safe handling.

  • Content Identification: The label must clearly identify the contents of the container. Write the full chemical name: "L-Phenylalanine, L-leucyl-, methyl ester". Avoid using abbreviations or chemical formulas.

  • Hazard Identification: While not acutely hazardous, it is prudent to indicate any potential hazards. Include pictograms for "irritant" if applicable based on your institution's guidelines.

  • Contact Information: The label should include the name of the generating researcher or lab and the date of accumulation.[9]

Step 4: Storage and Disposal

Temporary storage of the waste container must be in a designated and controlled area.

  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[10] This area should be away from general laboratory traffic and incompatible materials.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[10] Never dispose of chemical waste down the sink or in the regular trash.[8]

Disposal of Empty Containers

Empty containers that once held L-Phenylalanine, L-leucyl-, methyl ester must also be handled correctly.

  • Triple Rinsing: If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent (such as water or ethanol).[6][7] The rinsate from this process must be collected and disposed of as hazardous waste.[6]

  • Defacing Labels: Before disposing of the rinsed container, completely remove or deface the original chemical label to prevent any confusion.[6]

Regulatory Framework

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to determine if a waste is hazardous.[11] While L-Phenylalanine, L-leucyl-, methyl ester is not specifically listed as a "P-listed" or "U-listed" hazardous waste, it is crucial to follow institutional and local regulations, which may be more stringent than federal guidelines.[11][12]

Conclusion: A Culture of Safety

The proper disposal of laboratory chemicals is not merely a procedural task but a cornerstone of a robust safety culture. By understanding the "why" behind each step, researchers can ensure the protection of themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and your EH&S department for guidance.

References

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Safety Data Sheet. (Generic for similar compounds). AAPPTec.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • SAFETY DATA SHEET - L-Phenylalanine methyl ester hydrochloride. Fisher Scientific.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • MATERIAL SAFETY DATA SHEET - N-Boc-4-nitro-L-phenylalanine Methyl Ester. Santa Cruz Biotechnology.
  • Laboratory Waste Disposal Safety Protocols.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • L-Phenylalanine, N-L-leucyl-, phenylmethyl ester, monohydrochloride — Chemical Substance Inform
  • SAFETY DATA SHEET - L-Phenylalanine methyl ester hydrochloride. Fisher Scientific.
  • SAFETY DATA SHEET - L-Phenylalanine methyl ester hydrochloride. Thermo Fisher Scientific.
  • L-PHENYLALANINE FOR BIOCHEMISTRY. Loba Chemie.
  • L-Leucyl-L-Leucine methyl ester (hydrochloride)
  • CAS 2577-90-4 L-Phenylalanine methyl ester. Alfa Chemistry.
  • 2577-90-4,methyl 3-phenyl-L-alanin
  • 2577-90-4 | メチル3-フェニル-L-アラニネート | methyl 3-phenyl-L-alanin
  • methyl 3-phenyl-L-alaninate — Chemical Substance Inform
  • L-Phenylalanine, methyl ester. CAS Common Chemistry.
  • 40 CFR § 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof.
  • US EPA Pesticide Registration (PR) Notice 83-3. Purdue University CERIS.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • Safety D
  • Ethoxylated Fatty Acid Methyl Esters; Exemption From the Requirement of a Tolerance. U.S. Environmental Protection Agency.

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